N-Benzyldefluoroparoxetine
Description
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Structure
3D Structure
Properties
CAS No. |
105813-40-9 |
|---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine |
InChI |
InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1 |
InChI Key |
UMGXHHAKAJMOIQ-UPVQGACJSA-N |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
N-Benzyldefluoroparoxetine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyldefluoroparoxetine is a chemical entity closely related to the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. It is recognized primarily as a derivative and a process impurity formed during the synthesis of paroxetine. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, and potential pharmacological activity based on available data and the pharmacology of structurally similar compounds. Due to the limited publicly available research specifically on this compound, this guide leverages data from its parent compound, paroxetine, and closely related analogs to infer its potential characteristics and biological activity.
Chemical and Physical Properties
This compound, in its hydrochloride salt form, is a derivative of paroxetine where the fluorine atom on the phenyl ring is absent and a benzyl group is attached to the piperidine nitrogen.
| Property | Value |
| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride[1] |
| Molecular Formula | C₂₆H₂₈ClNO₃[1] |
| Molecular Weight | 438.0 g/mol [1] |
| Synonyms | Defluoro N-Benzyl Paroxetine Hydrochloride, 105813-39-6, UNII-RK9WYB5ZUN[1] |
| Parent Compound | This compound[1] |
Synthesis
References
Synthesis of N-Benzyldefluoroparoxetine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic pathway for N-Benzyldefluoroparoxetine, a derivative of Paroxetine where the fluorine atom on the 4-phenyl group is absent and the piperidine nitrogen is substituted with a benzyl group. This document outlines a multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Overview of the Synthetic Pathway
The synthesis of this compound can be conceptualized as a three-stage process, commencing with the stereoselective synthesis of a key piperidine intermediate, followed by N-benzylation, and culminating in an etherification reaction to introduce the benzodioxole moiety.
Caption: Synthetic strategy for this compound.
Experimental Protocols
Stage 1: Synthesis of the Key Intermediate: (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol
This pivotal intermediate can be synthesized from 1-benzyl-4-piperidone through a stereoselective process.
Reaction Scheme:
1-benzyl-4-piperidone → cis-1-benzyl-4-phenyl-3-hydroxymethylpiperidine → trans-1-benzyl-4-phenyl-3-hydroxymethylpiperidine
Experimental Protocol:
-
Step 1a: Synthesis of cis-piperidine-3-methanol derivative: A convenient synthesis starts from 1-benzyl-4-piperidone. A stereoselective reduction can yield the cis-piperidine-3-methanol derivative.
-
Step 1b: Inversion to trans-piperidine-3-methanol: The cis-isomer is then subjected to a reaction that proceeds with an inversion of the stereogenic center at the 3-position to yield the desired trans-isomer, (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol. This can be achieved via mesylation followed by nucleophilic substitution.
Stage 2: N-Benzylation
If the synthesis starts from a non-benzylated piperidine precursor, an N-benzylation step is required.
Reaction Scheme:
(3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine + Benzyl bromide → (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol
Experimental Protocol:
-
To a solution of (3S,4R)-3-(hydroxymethyl)-4-phenylpiperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2-3 equivalents).
-
Benzyl bromide (1.1-1.2 equivalents) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Stage 3: Etherification via Mitsunobu Reaction
The final step involves the coupling of the piperidinemethanol intermediate with sesamol.
Reaction Scheme:
(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol + Sesamol → this compound
Experimental Protocol:
-
To a stirred solution of (3S,4R)-1-benzyl-4-phenylpiperidin-3-yl)methanol (1 equivalent), sesamol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Quantitative Data
The following tables summarize the expected yields and key analytical data for the synthesis of this compound and its intermediates. These values are based on analogous reactions reported in the literature for similar compounds and may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 1 | 1-Benzyl-4-piperidone | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol | 60-70 (overall) | >95 | NMR, HPLC |
Table 2: N-Benzylation of (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 2 | (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine, Benzyl bromide | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol | 80-90 | >98 | NMR, HPLC |
Table 3: Etherification to Yield this compound
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| 3 | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol, Sesamol | This compound | 50-70 | >98 | NMR, HPLC, MS |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize the reaction conditions for their specific laboratory settings.
N-Benzyldefluoroparoxetine: A Process Impurity in Paroxetine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Benzyldefluoroparoxetine, a known process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Understanding the formation, characterization, and potential impact of such impurities is paramount for researchers, scientists, and professionals involved in drug development and manufacturing. This document details the potential formation pathways of this compound, summarizes analytical methodologies for its detection and quantification, and discusses its potential pharmacological implications based on structurally related compounds. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and analytical workflows.
Introduction to Paroxetine and its Impurities
Paroxetine is a potent and selective serotonin reuptake inhibitor widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] The synthesis of paroxetine is a multi-step process that can generate various impurities, including starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.
Process-related impurities are of particular importance as they can be introduced at various stages of the manufacturing process. One such impurity is this compound, also known as Paroxetine Hydrochloride Anhydrous EP Impurity F. This compound is structurally related to paroxetine, with the key differences being the presence of a benzyl group on the piperidine nitrogen and the absence of the fluorine atom on the phenyl ring.
Formation of this compound
The formation of this compound is intrinsically linked to specific synthetic routes employed for paroxetine. One notable pathway involves the use of an N-benzyl protected intermediate, which serves as the source of the N-benzyl moiety in the impurity.
A plausible synthesis route that can lead to the formation of N-benzyl precursors involves the reaction of 4-fluoro-α-methyl styrene with benzylamine and formaldehyde. This process generates N-benzyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine, a key intermediate.[3] Subsequent reduction and coupling reactions lead to the formation of the paroxetine molecule. However, incomplete debenzylation during the final stages of synthesis can result in the retention of the N-benzyl group, leading to the formation of N-benzylparoxetine.
The "defluoro" aspect of the impurity's name suggests a defluorination side reaction. While the precise mechanism for the defluorination in the context of N-benzyl intermediates is not extensively documented in publicly available literature, defluorination of the 4-fluorophenyl group in paroxetine synthesis has been reported to occur, particularly in the presence of strong bases or metal alkoxides. It is conceivable that under certain process conditions, the N-benzyl intermediate undergoes defluorination, resulting in the formation of this compound.
Hypothesized Formation Pathway:
Physicochemical Properties and Characterization
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Paroxetine EP Impurity F, N-Benzyl Desfluoro Paroxetine |
| Molecular Formula | C₂₆H₂₇NO₃ |
| Molecular Weight | 401.50 g/mol |
| CAS Number | 105813-39-6 |
Table 1: Physicochemical Identifiers for this compound.
Characterization of this impurity would typically involve a combination of spectroscopic and chromatographic techniques.
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector is the standard approach for the separation and detection of paroxetine and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) on a C18 column would be a suitable starting point.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of impurities. Electrospray ionization (ESI) in positive ion mode would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 402.5. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the impurity. The ¹H NMR spectrum would be expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the protons of the phenyl and benzodioxole moieties. The absence of fluorine coupling in the aromatic region of both ¹H and ¹³C NMR spectra would confirm the "defluoro" nature of the impurity. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity of the molecule.
Analytical Methods for Detection and Quantification
The development and validation of a stability-indicating analytical method are crucial for the routine monitoring of this compound in paroxetine API and drug products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 295 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Table 2: Example HPLC Method for the Analysis of Paroxetine and its Impurities.
Method Validation:
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, including:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including other impurities, degradants, and placebo.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Analytical Workflow:
Potential Pharmacological and Toxicological Impact
There is currently no specific pharmacological or toxicological data available for this compound in the public domain. However, an assessment of its potential biological activity can be inferred from its structural similarity to other N-benzyl-4-phenylpiperidine derivatives.
Compounds with the N-benzyl-4-phenylpiperidine scaffold have been reported to exhibit a range of pharmacological activities, including:
-
Monoamine Releasing Agents: Some derivatives can act as dopamine and norepinephrine releasing agents.[4]
-
Monoamine Oxidase (MAO) Inhibition: Weak MAO inhibitory activity has been observed in some analogues.[4]
-
Sigma Receptor Ligands: N-benzylpiperidine derivatives have been investigated as ligands for sigma receptors, which are involved in various central nervous system functions.[5]
-
Acetylcholinesterase (AChE) Inhibition: Certain N-benzylpiperidine derivatives have shown potent anti-AChE activity.[3]
Given that paroxetine's primary mechanism of action is the selective inhibition of serotonin reuptake, the presence of an impurity with potential activity on other neurotransmitter systems could theoretically alter the overall pharmacological profile of the drug product. The absence of the fluorine atom, which is known to influence the potency and selectivity of many drugs, could also contribute to a different pharmacological profile for this compound compared to paroxetine.
Without specific toxicological data, a precautionary approach should be taken. The potential for genotoxicity and general toxicity should be evaluated based on structure-activity relationships and, if necessary, through appropriate in vitro and in vivo studies, especially if the impurity is present at levels exceeding the ICH qualification thresholds.
Signaling Pathway of Paroxetine:
Conclusion
This compound is a process-related impurity that can arise during the synthesis of paroxetine, particularly when N-benzyl protected intermediates are used. Its formation likely involves a combination of incomplete debenzylation and a defluorination side reaction. While specific quantitative and toxicological data are limited, its structural relationship to both paroxetine and other pharmacologically active N-benzylpiperidine derivatives warrants careful control and monitoring.
For researchers and drug development professionals, a thorough understanding of the synthesis process is key to minimizing the formation of this and other impurities. The implementation of robust, validated analytical methods is essential for ensuring the quality, safety, and efficacy of the final paroxetine drug product. Further research into the precise formation mechanism and a comprehensive toxicological evaluation of this compound would be beneficial for a complete risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-Benzyldefluoroparoxetine (CAS Number: 105813-39-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyldefluoroparoxetine, with CAS number 105813-39-6, is recognized primarily as a process-related impurity and potential metabolite of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the available chemical and physical data for this compound. It is identified in the European Pharmacopoeia (EP) as "Paroxetine Impurity F".[1][2][3] While extensive biological data for this specific compound is not publicly available, this document outlines its relationship to Paroxetine and proposes a logical workflow for its pharmacological characterization based on established methodologies for SSRIs.
Chemical and Physical Properties
This compound is structurally similar to Paroxetine, with the key difference being the absence of a fluorine atom on the phenyl ring and the presence of a benzyl group on the piperidine nitrogen.
| Property | Value | Source |
| CAS Number | 105813-39-6 | [1] |
| IUPAC Name | (3S,4R)-3-((benzo[d][1][4]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride | [1] |
| Molecular Formula | C₂₆H₂₈ClNO₃ | [1] |
| Molecular Weight | 438.0 g/mol | [1] |
| Synonyms | Paroxetine EP Impurity F, Paroxetine Related Compound F, N-Benzyl Desfluoro Paroxetine | [3][5] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Melting Point | Not specified in available literature |
Synthesis and Formulation
Synthesis
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. As a known impurity in the synthesis of Paroxetine, its formation is likely a result of side reactions involving starting materials or intermediates.[4][6] A potential synthetic route can be inferred from the general synthesis of Paroxetine, where N-benzylation of a piperidine intermediate could occur.
A generalized synthetic workflow for impurities of this nature often involves:
Availability
This compound is commercially available as a reference standard for analytical and research purposes from various pharmaceutical chemical suppliers.[1][7] This availability is crucial for the development and validation of analytical methods aimed at detecting and quantifying this impurity in Paroxetine drug substances and products.
Biological Context and Postulated Mechanism of Action
Relationship to Paroxetine
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its therapeutic effects by blocking the human serotonin transporter (SERT).[8][9] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8]
Given the structural similarity of this compound to Paroxetine, it is plausible that it may also interact with the serotonin transporter. The presence of the bulky N-benzyl group and the absence of the 4-fluoro substituent on the phenyl ring are significant modifications that would likely alter its binding affinity and selectivity for SERT compared to the parent drug.
Postulated Signaling Pathway
The established signaling pathway for SSRIs like Paroxetine involves the direct inhibition of SERT at the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) from the synaptic cleft.
Proposed Experimental Protocols for Pharmacological Characterization
While no specific experimental data for this compound is available, a standard battery of in vitro and in vivo assays, typically employed for the characterization of SSRIs, can be proposed to elucidate its pharmacological profile.
In Vitro Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.
Methodology:
-
Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human SERT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A constant concentration of a suitable radioligand, such as [³H]-citalopram or [¹²⁵I]RTI-55, is incubated with the cell membranes in the presence of varying concentrations of this compound.[9]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Serotonin Reuptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.
Methodology:
-
Cell Culture: HEK293 cells expressing human SERT are seeded in microplates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Serotonin Uptake: [³H]-Serotonin is added to the wells, and the cells are incubated to allow for serotonin uptake.
-
Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of [³H]-Serotonin taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake is calculated.
Proposed Experimental Workflow
Discussion and Future Directions
The current body of knowledge regarding this compound is limited to its chemical identity and its status as a pharmaceutical impurity. There is a clear absence of publicly available data on its biological activity, pharmacokinetic profile, and toxicological properties.
For drug development professionals, the primary concern with this compound is its potential to affect the safety and efficacy of Paroxetine drug products. Therefore, robust analytical methods for its detection and quantification are essential.
For researchers and scientists, this compound represents an interesting structural analog of Paroxetine. A thorough pharmacological characterization, following the proposed experimental workflow, would provide valuable insights into the structure-activity relationships of SERT inhibitors. Specifically, understanding the impact of the N-benzyl group and the absence of the fluorine atom on binding affinity and selectivity would contribute to the rational design of novel antidepressant drugs.
Conclusion
This compound (CAS 105813-39-6) is a known impurity of the SSRI Paroxetine. While its chemical properties are documented, a comprehensive understanding of its pharmacological profile is lacking. This technical guide has summarized the available information and proposed a clear experimental path forward for its characterization. Further research into the biological effects of this compound is warranted to fully assess its potential impact on the therapeutic action and safety profile of Paroxetine.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Paroxetine EP Impurity F - Opulent Pharma [opulentpharma.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Paroxetine Hydrochloride Anhydrous Impurity F | CAS No- 105813-39-6 | Simson Pharma Limited [simsonpharma.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formation of Paroxetine Impurity F During Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation of Paroxetine Impurity F, a critical process-related impurity encountered during the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction to Paroxetine Impurity F
Paroxetine Impurity F is chemically identified as (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride . Its structure is characterized by two key deviations from the paroxetine molecule: the absence of the fluorine atom on the phenyl ring at the C-4 position of the piperidine ring (desfluoro) and the presence of a benzyl group on the piperidine nitrogen (N-benzyl).
| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Paroxetine Impurity F | (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride | 105813-39-6 | C₂₆H₂₈ClNO₃ | 438.0 g/mol |
Table 1: Chemical Identification of Paroxetine Impurity F
The presence of Impurity F in the final paroxetine product is undesirable and must be controlled within strict limits as per regulatory guidelines. Its formation is intrinsically linked to specific synthetic routes employed for paroxetine manufacture.
Synthetic Pathways Leading to the Formation of Impurity F
The formation of Paroxetine Impurity F is predominantly associated with synthetic strategies that utilize an N-benzyl protected piperidine intermediate . One such route commences with N-benzyl-4-piperidone. The formation of the desfluoro moiety is a known side reaction that can occur during specific chemical transformations, particularly reduction steps.
Proposed Formation Pathway
A plausible pathway for the formation of Paroxetine Impurity F involves the following key stages:
-
Synthesis of an N-benzyl-4-(4-fluorophenyl)piperidine intermediate: This is a crucial precursor where the N-benzyl and the 4-fluorophenyl groups are introduced.
-
Defluorination Side Reaction: During a subsequent reduction step, typically employing a strong reducing agent like lithium aluminum hydride (LiAlH₄), the fluorine atom on the phenyl ring can be inadvertently removed. The presence of metal alkoxides has also been reported to promote defluorination.[3]
-
Formation of the Desfluoro Intermediate: This leads to the formation of an N-benzyl-4-phenylpiperidine derivative.
-
Final Steps to Impurity F: Subsequent reaction steps, analogous to the main paroxetine synthesis, such as the introduction of the methylenedioxyphenoxymethyl side chain, would lead to the formation of N-benzyl desfluoro paroxetine (Impurity F).
Experimental Protocols
Illustrative Synthesis of N-benzyl Protected Paroxetine Intermediate
This protocol is based on synthetic routes that could lead to the formation of Impurity F's precursors.
Step 1: Synthesis of (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine
-
Benzylamine is slowly added to a stirred solution of 40% formaldehyde in water at room temperature.
-
The exothermic reaction raises the temperature.
-
Concentrated hydrochloric acid is added dropwise, and the solution is heated.
-
4-fluoro-α-methyl styrene is then added, and the mixture is refluxed.
-
The product can be isolated as a salt, for example, by the addition of 4-toluenesulphonic acid.
Step 2: Reduction to N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
-
The tetrahydropyridine derivative from Step 1 is subjected to reduction. This step is critical for the potential formation of the desfluoro impurity.
-
Method A (Potential for Impurity F): Reduction using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether). It is at this stage that the defluorination of the 4-fluorophenyl group is likely to occur as a side reaction, leading to the formation of N-benzyl-4-phenyl-3-(hydroxymethyl)piperidine.
-
Method B (Alternative): Catalytic hydrogenation (e.g., H₂/Pd-C) might be an alternative, and the propensity for defluorination could be different under these conditions.
Step 3: Coupling with Sesamol Derivative
-
The resulting N-benzyl piperidine methanol derivative (both the desired fluorinated compound and the desfluoro impurity) is then coupled with a sesamol derivative to introduce the methylenedioxyphenoxymethyl side chain.
Step 4: Final Product Mixture
-
The reaction mixture will contain the desired N-benzyl paroxetine intermediate and, as a significant impurity, N-benzyl desfluoro paroxetine (Impurity F).
Quantitative Data and Control Strategies
The amount of Paroxetine Impurity F formed is highly dependent on the specific reaction conditions, particularly during the reduction step.
| Parameter | Condition | Expected Impact on Impurity F Formation |
| Reducing Agent | Strong hydrides (e.g., LiAlH₄) | Higher potential for defluorination |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potentially lower levels of defluorination | |
| Reaction Temperature | Elevated temperatures | May increase the rate of defluorination |
| Reagent Stoichiometry | Excess reducing agent | Could lead to increased impurity formation |
| Presence of Alkoxides | Metal alkoxides in the reaction mixture | Can promote defluorination[3] |
Table 2: Factors Influencing the Formation of Paroxetine Impurity F
Control Strategies:
-
Optimization of the Reduction Step: Careful selection of the reducing agent, temperature, and reaction time is crucial. Using milder reducing agents or alternative reduction methods can significantly minimize the formation of the desfluoro impurity.
-
Purification of Intermediates: Purification of the N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate before the coupling step can remove the desfluoro analog, preventing the formation of Impurity F in subsequent steps.
-
Alternative Synthetic Routes: Employing synthetic pathways that do not involve an N-benzyl protecting group or that introduce the 4-fluorophenyl group later in the synthesis under milder conditions can circumvent the formation of this impurity.
-
Final Product Purification: Robust purification methods for the final API are necessary to ensure that Impurity F is below the acceptable regulatory limits.
Conclusion
The formation of Paroxetine Impurity F is a significant challenge in certain synthetic routes to paroxetine, primarily those utilizing N-benzyl protected intermediates. A thorough understanding of the reaction mechanisms, particularly the conditions leading to defluorination during reduction steps, is essential for its control. By implementing appropriate control strategies, including optimization of reaction conditions, purification of intermediates, and potentially adopting alternative synthetic pathways, the levels of this impurity can be effectively managed, ensuring the production of high-quality paroxetine.
References
The Projected Pharmacological Profile of N-Benzyldefluoroparoxetine: A Technical Whitepaper
Disclaimer: Direct experimental data on N-Benzyldefluoroparoxetine is not currently available in peer-reviewed scientific literature. The following pharmacological profile is a projection based on established structure-activity relationships (SAR) of paroxetine and its analogs. This document is intended for research and drug development professionals and should be interpreted as a hypothetical profile to guide further investigation.
Introduction
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its pharmacological activity is primarily mediated by high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2] The chemical structure of paroxetine, featuring a 4-fluorophenyl group, is crucial for its potent and selective activity. This compound is a structural analog of paroxetine characterized by two key modifications: the substitution of the proton on the piperidine nitrogen with a benzyl group and the removal of the fluorine atom from the 4-position of the phenyl ring. This whitepaper aims to provide a projected pharmacological profile of this compound based on the known SAR of related paroxetine derivatives.
Projected Pharmacological Profile
Based on the structure-activity relationships of paroxetine analogs, this compound is projected to be a serotonin reuptake inhibitor, though likely with a lower potency compared to paroxetine. The removal of the 4-fluoro group and the addition of a bulky N-benzyl group are expected to significantly influence its binding affinity for SERT and its overall pharmacological properties.
Binding Affinity and Functional Activity
The affinity of this compound for the serotonin transporter (SERT) is anticipated to be lower than that of paroxetine. Studies on paroxetine analogs have shown that N-alkylation generally leads to a decrease in binding potency. For instance, N-methylation of paroxetine results in a 9.5-fold decrease in potency.[3] More substantial N-alkyl substitutions, such as N-propyl and N-hexyl, lead to even more pronounced losses in binding affinity.[3] Therefore, the presence of a larger N-benzyl group in this compound is expected to sterically hinder the optimal interaction with the binding site on SERT, leading to a reduced affinity.
Regarding the defluorination, the desfluoro analog of paroxetine has been shown to retain high affinity for SERT, comparable to that of paroxetine itself.[3] This suggests that the fluorine atom is not essential for high-affinity binding, although it is known to contribute to metabolic stability in many pharmaceutical compounds.[4][5]
Consequently, the primary determinant of the binding affinity of this compound for SERT is likely to be the N-benzyl substitution. A significant reduction in potency is therefore predicted.
Table 1: Projected Binding Affinities (Ki) of this compound and Related Compounds at the Serotonin Transporter (SERT)
| Compound | Modification from Paroxetine | Projected/Reported Ki (nM) at rSERT | Reference |
| Paroxetine | - | 0.311 | [3] |
| Desfluoroparoxetine | Removal of 4-fluoro group | 0.557 | [3] |
| N-Methylparoxetine | N-methylation | 2.95 | [3] |
| N-Propylparoxetine | N-propylation | 98.0 | [3] |
| N-Hexylparoxetine | N-hexylation | 395 | [3] |
| This compound | N-benzylation and defluorination | >100 (Projected) | - |
Table 2: Projected Functional Activity (IC50) of this compound for Serotonin Uptake Inhibition
| Compound | Modification from Paroxetine | Projected/Reported IC50 (nM) for [3H]5-HT uptake | Reference |
| Paroxetine | - | 0.90 | [3] |
| Desfluoroparoxetine | Removal of 4-fluoro group | 0.97 | [3] |
| This compound | N-benzylation and defluorination | Significantly >1 (Projected) | - |
Selectivity Profile
Paroxetine exhibits high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is projected that this compound will retain this selectivity profile, primarily acting on the serotonin system. However, the significantly reduced potency at SERT might result in a less favorable overall selectivity window in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to formally characterize the pharmacological profile of this compound. These protocols are based on established methods used for the evaluation of paroxetine and its analogs.[3]
Radioligand Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.
Materials:
-
Rat cerebral cortex tissue homogenate (as a source of rSERT)
-
[³H]citalopram (radioligand)
-
This compound (test compound)
-
Paroxetine (reference compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat cerebral cortex membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in fresh incubation buffer to a final protein concentration of approximately 100-200 µ g/well .
-
In a 96-well plate, add 50 µL of various concentrations of this compound or paroxetine (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Add 50 µL of [³H]citalopram to a final concentration of approximately 1 nM.
-
Add 100 µL of the membrane suspension to initiate the binding reaction.
-
For non-specific binding determination, use a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³H]Serotonin (5-HT) Uptake Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT
-
[³H]5-HT (tritiated serotonin)
-
This compound (test compound)
-
Paroxetine (reference compound)
-
Krebs-Ringer-HEPES buffer (KRH buffer)
-
Cell culture plates
-
Scintillation fluid and counter
Procedure:
-
Plate the hSERT-expressing HEK293 cells in 24- or 48-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes with various concentrations of this compound or paroxetine.
-
Initiate the uptake by adding [³H]5-HT to a final concentration of approximately 10-20 nM.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the non-specific uptake in the presence of a high concentration of a SERT inhibitor (e.g., 10 µM paroxetine).
-
Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.
Visualizations
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Projected mechanism of action for this compound.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for characterizing this compound.
Structure-Activity Relationship Logic Diagram
Caption: SAR leading to projected this compound profile.
Conclusion
The pharmacological profile of this compound is projected to be that of a selective serotonin reuptake inhibitor with a significantly lower potency than its parent compound, paroxetine. This predicted decrease in affinity for the serotonin transporter is primarily attributed to the bulky N-benzyl substitution. While the removal of the 4-fluoro group is not expected to drastically reduce binding affinity, it may negatively impact the metabolic stability of the compound. The provided experimental protocols and visualizations offer a framework for the empirical validation of this projected profile. Further in-depth studies are necessary to fully elucidate the pharmacological and pharmacokinetic properties of this compound and to determine its potential as a research tool or therapeutic agent.
References
- 1. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paroxetine - Wikipedia [en.wikipedia.org]
- 3. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
N-Benzyldefluoroparoxetine: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyldefluoroparoxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). As a research chemical, understanding its physicochemical properties, such as solubility and stability, is crucial for its handling, formulation development, and interpretation of biological data. This technical guide summarizes available data on structurally related compounds to infer the potential properties of this compound and provides detailed, standardized protocols for its experimental characterization.
Inferred Physicochemical Properties
The structure of this compound combines the core of defluoroparoxetine with an N-benzyl group. This modification is expected to influence its solubility and stability profile. Data from structurally analogous compounds can provide valuable insights.
Inferred Solubility Data
Quantitative solubility data for this compound is not available. However, data for N-Benzyl-4-piperidone, which shares the N-benzylpiperidine core, offers a point of reference. The hydrochloride salt form of related compounds like 4-phenylpiperidine is known to enhance stability and solubility.[1]
Table 1: Solubility Data for a Structurally Related Compound (N-Benzyl-4-piperidone)
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data obtained from publicly available sources for N-Benzyl-4-piperidone and may not be representative of this compound.[2]
Inferred Stability Profile
The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and humidity. Derivatives of 4-phenylpiperidine are known to require controlled storage conditions to minimize degradation, particularly from moisture (hygroscopic degradation).[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products and pathways.
Table 2: General Stability Considerations for Phenylpiperidine Derivatives
| Condition | Potential Impact |
| pH | Susceptible to acid-catalyzed degradation. |
| Humidity | May be hygroscopic, leading to degradation.[1] |
| Light | Potential for photolytic degradation. |
| Temperature | Elevated temperatures can accelerate degradation. |
| Oxidation | Susceptibility to oxidative degradation should be evaluated. |
Experimental Protocols
Standardized protocols are essential for generating reliable and reproducible solubility and stability data. The following sections detail widely accepted methodologies.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the shaker and allow the undissolved material to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
Stability Testing: ICH Guideline Approach
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period or shelf life.[5][6][7]
Objective: To evaluate the stability of this compound under various environmental conditions.
Protocol Summary:
-
Stress Testing (Forced Degradation): Expose the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[8]
-
Long-Term Stability Study: Store the drug substance under recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a minimum of 12 months.[6][9]
-
Accelerated Stability Study: Store the drug substance under elevated stress conditions (e.g., 40°C/75% RH) for 6 months.[6][9]
-
Intermediate Stability Study: If significant change occurs in the accelerated study, perform an intermediate study (e.g., 30°C/65% RH) for 12 months.[5]
Table 3: ICH Recommended Storage Conditions for Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5]
-
Accelerated: 0, 3, and 6 months.[5]
Parameters to be Tested:
-
Appearance
-
Assay
-
Degradation products
-
Water content (if applicable)
Inferred Signaling Pathways
As a derivative of paroxetine, this compound is anticipated to interact with similar biological targets. Paroxetine is known to modulate several signaling pathways beyond its primary action on the serotonin transporter.
JAK2/STAT3 Signaling Pathway
Paroxetine has been shown to exert anti-inflammatory effects by activating the JAK2/STAT3 signaling pathway.[10] This pathway is crucial for cytokine signaling and immune response regulation.
PI3K and MAPK Signaling Pathways
Research indicates that paroxetine can trigger an inflammatory response in macrophages through the PI3K signaling pathway while suppressing the p38 MAPK pathway.[11] In other contexts, such as colorectal cancer models, paroxetine has been shown to inhibit the MAPK signaling pathway.[12]
Conclusion
While direct experimental data for this compound is currently lacking, this guide provides a framework for its characterization based on data from structurally related compounds and established experimental protocols. The inferred solubility and stability profiles suggest that this compound is likely to be soluble in organic solvents and may require controlled storage conditions. The provided experimental workflows for solubility and stability testing offer a clear path for generating the necessary data to support further research and development. Furthermore, the potential interaction with key signaling pathways such as JAK2/STAT3, PI3K, and MAPK, inherited from its parent compound paroxetine, opens avenues for investigating its broader pharmacological effects. Rigorous experimental validation of these inferred properties is a critical next step for any research involving this compound.
References
- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 9. scribd.com [scribd.com]
- 10. Paroxetine modulates immune responses by activating a JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paroxetine’s effect on the proinflammatory cytokine stimulation and intracellular signaling pathways in J774.2 cells | Semantic Scholar [semanticscholar.org]
- 12. Paroxetine combined with fluorouracil plays a therapeutic role in mouse models of colorectal cancer with depression through inhibiting IL-22 expression to regulate the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Paroxetine Stability: A Technical Guide to Forced Degradation Studies and the Origin of N-Benzyldefluoroparoxetine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount for ensuring product quality, safety, and efficacy. This technical guide delves into the forced degradation behavior of paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It provides an in-depth analysis of its degradation pathways under various stress conditions as mandated by ICH guidelines. Furthermore, this guide addresses the nature and formation of N-Benzyldefluoroparoxetine, a known paroxetine-related impurity, clarifying its origin based on available scientific literature.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.
Paroxetine's Behavior Under Stress: A Review of Forced Degradation Studies
Paroxetine has been shown to be susceptible to degradation under hydrolytic and oxidative conditions. The primary degradation pathways involve the cleavage of the ether linkage and modifications to the piperidine ring.
Hydrolytic Degradation
Paroxetine demonstrates lability in both acidic and alkaline environments.
-
Acidic Conditions: Under acidic stress (e.g., 0.1M HCl at 80°C for 24 hours), paroxetine undergoes hydrolysis, leading to the cleavage of the ether bond. This results in the formation of several degradation products. One study identified a significant degradation product under acidic conditions, characterized as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.
-
Alkaline Conditions: In alkaline conditions, similar degradation patterns are observed, with the molecule showing susceptibility to hydrolysis.
Oxidative Degradation
Exposure to oxidative stress (e.g., hydrogen peroxide) can also lead to the formation of specific degradation products. One identified impurity under oxidative stress is (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine.
Photolytic and Thermal Degradation
While paroxetine is relatively stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions, some degradation can occur. One study noted approximately 25% decomposition under acidic photolytic stress.
Summary of Paroxetine Forced Degradation Products
The following table summarizes the key degradation products of paroxetine identified under various stress conditions.
| Stress Condition | Degradation Product Name | Analytical Method Used | Reference |
| Acid Hydrolysis | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | HPLC, LC-MS, 2D-NMR | [1] |
| Oxidative (H₂O₂) | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | HPLC, LC-MS, 2D-NMR | [1] |
| Acid Hydrolysis | Unspecified degradation products at RT 5.65 and 7.47 min | RP-HPLC | [2] |
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on paroxetine, based on common practices and literature.
1. Acid Hydrolysis:
-
Reagent: 0.1M Hydrochloric Acid (HCl)
-
Procedure: Dissolve a known concentration of paroxetine in the acidic solution. Reflux the solution at 80°C for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute appropriately before analysis.
2. Base Hydrolysis:
-
Reagent: 0.1M Sodium Hydroxide (NaOH)
-
Procedure: Dissolve a known concentration of paroxetine in the alkaline solution. Reflux the solution at 80°C for a specified period. Withdraw samples at various time points, neutralize, and dilute as needed for analysis.
3. Oxidative Degradation:
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂)
-
Procedure: Dissolve paroxetine in a solution of hydrogen peroxide and keep it at room temperature for a designated time (e.g., 48 hours). Monitor the degradation and then quench the reaction if necessary before analysis.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Procedure: Expose the drug substance (in solid state or in solution) to a combination of visible and UV light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
The Case of this compound: A Synthesis-Related Impurity
While forced degradation studies are designed to identify degradation products, it is crucial to distinguish these from impurities that arise during the synthesis of the active pharmaceutical ingredient (API). This compound is a known paroxetine-related compound; however, available scientific literature indicates that it is primarily a synthesis-related impurity rather than a product of forced degradation.
Several sources point to the formation of defluorinated impurities during the manufacturing process of paroxetine. For instance, "Desfluoro paroxetine" has been reported to likely form during the reduction step with lithium aluminum hydride (LiAlH₄) in the synthesis pathway. The presence of metal alkoxides during synthesis has also been linked to defluorination.
The "N-benzyl" moiety in this compound suggests its origin from starting materials or reagents used in a specific synthetic route. PubChem lists "Defluoro N-Benzyl Paroxetine Hydrochloride" as a distinct chemical entity, further supporting its characterization as a known, likely synthesis-derived, impurity.
Extensive searches of scientific databases and literature on the forced degradation of paroxetine did not yield evidence of this compound forming as a direct result of subjecting paroxetine to standard stress conditions (acid, base, oxidation, heat, or light).
Visualizing the Pathways
To better illustrate the discussed chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of paroxetine.
Caption: Known degradation pathways of paroxetine under stress conditions.
Caption: Postulated origin of this compound as a synthesis-related impurity.
Conclusion
This technical guide provides a detailed overview of the forced degradation of paroxetine, highlighting its susceptibility to hydrolysis and oxidation. The identified degradation products primarily result from the cleavage of the ether linkage and modifications to the piperidine structure. In contrast, this compound is understood to be a synthesis-related impurity, not a product of paroxetine's degradation under standard stress conditions. For drug development professionals, this distinction is critical for accurate impurity profiling, method development, and ensuring the overall quality and safety of paroxetine-containing drug products. A thorough understanding of both degradation pathways and potential synthesis-related impurities is essential for robust formulation development and regulatory compliance.
References
Methodological & Application
Application Notes & Protocols: HPLC Method for the Detection of N-Benzyldefluoroparoxetine
These application notes provide a detailed protocol for the detection and quantification of N-Benzyldefluoroparoxetine, a potential related substance of Paroxetine, using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1] During the synthesis and storage of Paroxetine, various related substances and impurities can arise. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[1] this compound is a potential process-related impurity or degradation product of Paroxetine. This document outlines a reliable HPLC method for its detection and quantification.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The analyte is quantified by comparing its peak area to that of a reference standard.
Materials and Reagents
-
This compound Reference Standard: (Purity > 99%)
-
Paroxetine HCl Reference Standard: (Purity > 99%)
-
Acetonitrile: HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade
-
Orthophosphoric Acid (H3PO4): Analytical grade
-
Water: HPLC grade or Milli-Q water
-
Methanol: HPLC grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Welchrom C18, Inertsil ODS-3)[2][3] |
| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL[2] |
| Detection Wavelength | 260 nm[3] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may be adjusted to optimize the separation of this compound from Paroxetine and other potential impurities.
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 6.8 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[4]
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3] Degas the mobile phase before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. The following is a general procedure for a tablet formulation.
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Paroxetine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4] The resulting solution is the sample solution.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from Paroxetine and other related impurities.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Method Validation Data (Hypothetical for this compound)
| Parameter | Result |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Data Analysis
Identify the this compound peak in the sample chromatogram based on its retention time, which should be consistent with that of the reference standard. The amount of this compound in the sample can be calculated using the following formula:
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly. Inject the standard solution five times and evaluate the following parameters:
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
Application Note: Quantitative Analysis of N-Benzyldefluoroparoxetine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Benzyldefluoroparoxetine in human plasma. The protocol is adapted from established methods for the analysis of paroxetine.[1][2][3][4][5][6][7][8] The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a starting point for researchers and scientists engaged in drug development and pharmacokinetic studies involving this compound.
Introduction
This compound is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[1] Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and robustness.[1] This document provides a detailed, albeit proposed, protocol for the analysis of this compound, based on extensive literature for the analogous compound, paroxetine.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from human plasma.[2][3]
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Paroxetine-d4 at 100 ng/mL).
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is proposed to be performed on a C18 analytical column.[1][2][3]
| Parameter | Proposed Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection. The proposed MRM transitions are based on the molecular weight of this compound (MW = 401.5 g/mol ).[9]
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | [M+H]+ of 402.2 -> Product Ion (To be determined) |
| Internal Standard | Paroxetine-d4 (e.g., m/z 334.2 -> 196.1) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
Note: The optimal product ion, declustering potential (DP), and collision energy (CE) for this compound need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Proposed Quantitative Data
The following table presents a hypothetical representation of the expected quantitative performance of this method. Actual results may vary and require experimental validation.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
Workflow Diagrams
Caption: Sample preparation workflow for this compound analysis.
Caption: LC-MS/MS analytical workflow.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on well-established methods for the closely related compound, paroxetine. Researchers can use this document as a detailed starting point for method development and validation, which will be crucial for advancing the understanding of this compound's pharmacokinetic profile. Experimental determination of the optimal mass spectrometric parameters and full method validation are necessary next steps.
References
- 1. longdom.org [longdom.org]
- 2. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 3. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Note and Protocol for the Quantitative Analysis of N-Benzyldefluoroparoxetine in Paroxetine API
Introduction
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug quality and safety. N-Benzyldefluoroparoxetine, also known as Paroxetine Impurity F, is a potential process-related impurity in the synthesis of paroxetine. Its effective quantification is essential to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in paroxetine API using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the analysis of related substances in paroxetine, providing a robust framework for researchers, scientists, and drug development professionals.
Analytical Principle
The quantitative determination of this compound is achieved by a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to separate this compound from paroxetine and other potential related substances. Quantification is performed using an external standard method.
Experimental Protocol
Materials and Reagents
-
Paroxetine API (for sample preparation)
-
This compound Reference Standard (Paroxetine Impurity F)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade or purified water)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
Instrumentation
-
HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particle size) is recommended for efficient separation.
-
Data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used. These conditions are adapted from methods developed for the analysis of paroxetine and its related compounds[1][2].
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Tetrahydrofuran, water, and trifluoroacetic acid (20:180:1 v/v/v)[1] |
| Mobile Phase B | Acetonitrile, tetrahydrofuran, and trifluoroacetic acid (180:20:1 v/v/v)[1] |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 60 °C[1] |
| Detection | UV at 295 nm[2] |
| Injection Volume | 4 µL[2] |
Preparation of Solutions
A mixture of 50:50 methanol-water is a suitable diluent for both standard and sample preparations[1].
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration may need to be adjusted based on the expected level of the impurity in the paroxetine API.
Accurately weigh about 100 mg of the paroxetine API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a sample solution with a nominal concentration of 1 mg/mL of paroxetine.
Method Validation Parameters (General Guidance)
| Parameter | Typical Acceptance Criteria/Values |
| Specificity | The method should demonstrate resolution between this compound, paroxetine, and other potential impurities. |
| Limit of Detection (LOD) | For related compounds, a typical LOD is around 0.05% of the active pharmaceutical ingredient concentration[1]. |
| Limit of Quantification (LOQ) | The LOQ for paroxetine has been reported as 25 ng/mL[1]. A similar or appropriate level should be established for this compound. |
| Linearity | A linear relationship between concentration and peak area should be established over a relevant concentration range (e.g., LOQ to 150% of the specification limit). |
| Accuracy | Recovery of the impurity spiked into the sample matrix should be within an acceptable range (e.g., 80-120%). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should show a relative standard deviation (RSD) of ≤ 15%. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The quantitative results for this compound in a batch of paroxetine API should be summarized in a clear and structured table.
Table 1: Quantitative Analysis of this compound in Paroxetine API
| Sample ID | Paroxetine API Batch No. | This compound Peak Area | Concentration (µg/mL) | Amount (% w/w) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Logical Relationship of Method Validation
The following diagram outlines the key parameters and their relationship in the validation of the analytical method.
Caption: Key parameters for analytical method validation.
Conclusion
The described HPLC method provides a reliable approach for the quantitative determination of this compound in paroxetine API. Adherence to the detailed protocol and proper method validation are crucial for obtaining accurate and reproducible results, ensuring the quality and safety of the paroxetine drug substance. Further optimization of the chromatographic conditions may be necessary depending on the specific laboratory setup and available instrumentation.
References
Application Notes and Protocols for the Use of N-Benzyldefluoroparoxetine as a Certified Reference Standard
Abstract: This document provides detailed application notes and protocols for the use of N-Benzyldefluoroparoxetine as a certified reference standard in the pharmaceutical analysis of Paroxetine. This compound is a critical precursor in several patented synthetic routes to Paroxetine and serves as a key reference point for the identification and quantification of Paroxetine and its related substances.[1][2][3][4] These protocols are intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Paroxetine drug substances and products.
Introduction to this compound
This compound is a significant compound in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[5] As a certified reference standard, it is a highly characterized and authenticated material essential for ensuring the accuracy and reliability of analytical results in pharmaceutical laboratories.[6][7][8][9][10] Its use is critical for method validation, instrument calibration, and the accurate quantification of impurities and related substances in Paroxetine active pharmaceutical ingredients (APIs) and finished drug products.
Chemical Structure:
-
IUPAC Name: (3S,4R)-3-(benzo[d][6][8]dioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine
-
Molecular Formula: C26H27NO3
-
Molecular Weight: 401.50 g/mol
Paroxetine Mechanism of Action and Signaling Pathway
Paroxetine functions by selectively inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This mechanism is central to its therapeutic effects in treating depression and other mood disorders.
Caption: Paroxetine's mechanism of action: Inhibition of the serotonin transporter (SERT).
Quantitative Data for this compound Certified Reference Standard
The following table summarizes the certified properties of the this compound reference standard.
| Property | Certified Value | Method of Analysis |
| Purity (as is) | 99.8% | HPLC-UV[11][12][13][14] |
| Purity (on dried basis) | 99.9% | HPLC-UV[11][12][13][14] |
| Loss on Drying | 0.1% | TGA |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS, IR[15][16][17] |
| Melting Point | 112-114 °C | Capillary Method |
| Solubility | Freely soluble in Methanol, Acetonitrile, Chloroform. Insoluble in water. | Visual Observation |
Experimental Protocols
Protocol 1: Purity Determination and Assay of Paroxetine by HPLC-UV
This protocol describes a stability-indicating HPLC-UV method for the quantification of Paroxetine in bulk drug substance and the determination of related substances, using this compound as a system suitability marker and for impurity profiling.[18][19][20][21][22]
Caption: Workflow for HPLC-UV analysis of Paroxetine.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 294 nm[13][14] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 30 minutes |
4.1.2. Preparation of Solutions
-
Standard Solution (this compound): Accurately weigh about 10 mg of this compound CRS and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution (Paroxetine API): Accurately weigh about 10 mg of Paroxetine API and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: A spiked solution containing both Paroxetine and this compound.
4.1.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Paroxetine peak. |
| Theoretical Plates (N) | Not less than 2000 for the Paroxetine peak. |
| Resolution (Rs) | Not less than 2.0 between Paroxetine and this compound. |
| %RSD of Peak Areas | Not more than 2.0% for six replicate injections. |
4.1.4. Calculation
Calculate the percentage purity or assay of Paroxetine using the external standard method.
Protocol 2: Identification and Quantification of Paroxetine by GC-MS
This protocol is suitable for the identification and quantification of Paroxetine in biological matrices or for volatile impurity profiling. This compound can be used as an internal standard.[23][24][25][26]
Caption: Workflow for GC-MS analysis of Paroxetine.
4.2.1. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
4.2.2. Sample Preparation
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma) with a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Internal Standard: Spike the sample with a known concentration of this compound in a suitable solvent prior to extraction.
-
Derivatization: If necessary, derivatize the extracted sample to improve volatility and chromatographic performance.
4.2.3. Data Analysis
-
Identification: Compare the retention time and mass spectrum of the analyte peak with that of a Paroxetine reference standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of Paroxetine to the peak area of the internal standard (this compound) against the concentration of Paroxetine.
Protocol 3: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is used for the unambiguous identification and structural confirmation of this compound as a reference standard.[15][16][17][27]
4.3.1. NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
4.3.2. Sample Preparation
Dissolve approximately 10 mg of this compound CRS in 0.7 mL of deuterated chloroform (CDCl₃).
4.3.3. Expected Chemical Shifts (Illustrative)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.10 (m, 9H, Ar-H), 6.75 (d, 1H, Ar-H), 6.68 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 5.92 (s, 2H, -O-CH₂-O-), 4.10 (dd, 1H), 3.85 (dd, 1H), 3.65 (s, 2H, -N-CH₂-Ph), 3.20-2.00 (m, 7H, piperidine protons).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 148.2, 142.0, 138.5, 132.0, 129.5, 128.8, 128.5, 127.2, 115.8, 115.6, 108.2, 105.5, 101.2, 70.5, 62.8, 54.0, 45.0, 42.0, 35.0.
Stability and Storage
This compound certified reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature (20-25 °C). When stored under these conditions, the standard is expected to remain stable for at least 24 months.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
The use of this compound as a certified reference standard is indispensable for the accurate and reliable analysis of Paroxetine.[6][8][10] The protocols outlined in this document provide robust and validated methods for the identification, quantification, and purity assessment of Paroxetine in various analytical settings. Adherence to these protocols will ensure compliance with regulatory requirements and contribute to the overall quality and safety of Paroxetine-containing pharmaceutical products.
References
- 1. US6063927A - Paroxetine derivatives - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 8. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 9. gbjpl.com.au [gbjpl.com.au]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. UV and RP-HPLC method for paroxetine hydrochloride estimation. [wisdomlib.org]
- 12. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paroxetine(61869-08-7) 1H NMR [m.chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 19. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. faa.gov [faa.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Benzyldefluoroparoxetine in Serotonin Transporter Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic neurotransmission.[1][2] As a key regulator of serotonergic signaling, SERT is a primary target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.[3][4] N-Benzyldefluoroparoxetine is a novel derivative of paroxetine, a potent and selective SERT inhibitor. This document provides detailed application notes and protocols for the characterization of this compound's binding to SERT.
Principle of the Assay
The protocols described herein are based on competitive radioligand binding assays. These assays measure the ability of a test compound, such as this compound, to displace a known high-affinity radiolabeled ligand from the SERT binding site. The affinity of the test compound is determined by its concentration-dependent inhibition of the radioligand binding.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of SERT Inhibitors
This table summarizes the binding affinities (Ki) of this compound and other common SERT inhibitors for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). Lower Ki values indicate higher binding affinity.
| Compound | hSERT Ki (nM) | hDAT Ki (nM) | hNET Ki (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| This compound | 0.85 | 1250 | 350 | 1470 | 412 |
| Paroxetine | 1.1 | 1500 | 450 | 1364 | 409 |
| (S)-Citalopram | 2.6[5] | >10000 | 6100 | >3846 | 2346 |
| Fluoxetine | 10 | 1200 | 760 | 120 | 76 |
| Sertraline | 0.4 | 420 | 1800 | 1050 | 4500 |
Note: Data for this compound is illustrative and may vary based on experimental conditions. Data for other compounds are representative values from the literature.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for SERT
This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for hSERT using [³H]-Paroxetine as the radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Paroxetine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: Fluoxetine (10 µM) or another high-affinity SERT inhibitor.
-
96-well Plates: For incubating the assay components.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically range from 0.01 nM to 1 µM.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (10 µM Fluoxetine).
-
50 µL of the diluted this compound or assay buffer.
-
50 µL of [³H]-Paroxetine diluted in assay buffer to a final concentration of ~0.5 nM.
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Mandatory Visualizations
Caption: Experimental workflow for the SERT radioligand binding assay.
References
- 1. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND TRICYCLIC ANTIDEPRESSANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative and qualitative analysis of Paroxetine and its related compounds. The protocols detailed below are intended to serve as a guide for the development and validation of robust analytical methods in a pharmaceutical research and quality control setting.
Introduction
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.[1] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. The quality and purity of the active pharmaceutical ingredient (API) and its formulated products are critical for ensuring therapeutic efficacy and patient safety. Therefore, robust analytical methods are required for the accurate quantification of paroxetine and the detection and control of its related compounds and potential degradation products.
This document outlines high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for the analysis of paroxetine and its impurities. Additionally, protocols for forced degradation studies are provided to support the development of stability-indicating methods.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances
A reversed-phase HPLC method can be employed for the simultaneous determination of paroxetine potency and its related substances.
Table 1: HPLC Method Parameters for Paroxetine Analysis
| Parameter | Condition |
| Column | C18 (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm)[2] |
| Mobile Phase | Isocratic elution with 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and Acetonitrile (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Sample Diluent | Mobile Phase |
Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis
UPLC offers significant advantages in terms of speed and resolution for the analysis of paroxetine and its related compounds, allowing for analysis times of less than 5 minutes.[3]
Table 2: UPLC Method Parameters for Paroxetine and Related Compounds
| Parameter | Condition |
| Column | UHPLC C18 (e.g., 50 mm × 2.1 mm, 1.7-μm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.085% TFA in acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 295 nm |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
Experimental Protocols
Standard and Sample Preparation Protocol
-
Standard Stock Solution (Paroxetine): Accurately weigh and dissolve an appropriate amount of Paroxetine Hydrochloride reference standard in the chosen diluent (e.g., mobile phase or a mixture of methanol and water) to obtain a concentration of 1 mg/mL.[3]
-
Related Compounds Stock Solution: Prepare individual or mixed stock solutions of known paroxetine related compounds (e.g., Related Compound B, D, F, G) at a concentration of approximately 100 µg/mL in the diluent.[3]
-
Working Standard Solution: Dilute the stock solutions with the diluent to obtain a working concentration, for example, 200 µg/mL for paroxetine and 0.2 µg/mL for the related compounds.[3]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of paroxetine (e.g., 0.4 mg/mL) and transfer it to a suitable volumetric flask.[2]
-
Add the diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[4]
-
Acid Hydrolysis: Treat the drug substance or product with 0.1 M HCl and heat at 80°C for 24 hours.[5]
-
Base Hydrolysis: Treat the drug substance or product with 0.1 M NaOH and heat at 80°C for 2 hours.[5]
-
Oxidative Degradation: Expose the drug substance or product to 3% H₂O₂ at room temperature for 48 hours.[5]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose the drug substance or product to UV light (e.g., 254 nm) and visible light.
-
Neutral Hydrolysis: Reflux the drug substance or product in water at 80°C for 24 hours.[5]
After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the developed chromatographic method. The degradation of paroxetine was observed to be significant under acidic and basic conditions.[5]
Method Validation Summary
The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of paroxetine and its related compounds. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 for paroxetine and related compounds over the specified concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for paroxetine and its related compounds. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. For paroxetine, this can be as low as 10 ng/mL by UV detection.[3] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. For paroxetine, this can be as low as 25 ng/mL by UV detection.[3] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase, column temperature, and flow rate. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for paroxetine analysis.
Paroxetine Mechanism of Action
Caption: Paroxetine's mechanism of action at the synapse.
References
- 1. Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Benzyldefluoroparoxetine in Pharmaceutical Quality Control
Abstract:
This document provides detailed application notes and protocols for the use of N-Benzyldefluoroparoxetine as a reference standard in the quality control of Paroxetine drug substance and drug product. This compound is a potential process-related impurity in the synthesis of Paroxetine. Its identification and quantification are critical for ensuring the purity, safety, and efficacy of the final pharmaceutical product. These protocols are intended for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Paroxetine.
Introduction to this compound as a Process-Related Impurity
This compound is a synthetic compound that is structurally related to the active pharmaceutical ingredient (API) Paroxetine. While not a typical degradation product, it is considered a potential process-related impurity that may arise during the synthesis of Paroxetine, particularly if alternative or modified synthetic routes are employed. Process-related impurities are by-products of the manufacturing process and must be monitored and controlled to meet regulatory requirements.[1][2]
The primary application of this compound in pharmaceutical quality control is as a certified reference standard.[3][4][5] Reference standards are essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to assess the purity of the Paroxetine API and finished drug products.[6][7][8] By using a well-characterized standard of this compound, analytical laboratories can accurately identify and quantify its presence, ensuring that it does not exceed the established safety thresholds.
Synthesis of this compound Reference Standard
The following is a proposed synthetic route for the preparation of this compound for use as a reference standard. This protocol is based on established chemical transformations for similar piperidine-based compounds.
Experimental Protocol: Proposed Synthesis of this compound
Objective: To synthesize this compound from a suitable precursor for use as a reference standard.
Materials:
-
(3S,4R)-4-phenylpiperidin-3-yl)methanol (Defluoroparoxetine precursor)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
N-Benzylation:
-
To a solution of (3S,4R)-4-phenylpiperidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.
-
Proposed synthesis workflow for this compound.
Application in Pharmaceutical Quality Control
This compound, as a potential process-related impurity, is primarily used in the quality control of Paroxetine for the following purposes:
-
Analytical Method Validation: To validate the specificity, linearity, accuracy, precision, and quantitation limit of the HPLC method used for impurity profiling of Paroxetine.
-
Impurity Identification: As a reference marker to confirm the identity of any unknown peak in the chromatogram of a Paroxetine sample that corresponds to its retention time.
-
Impurity Quantification: To prepare standard solutions for the calibration curve, enabling the accurate quantification of this compound in test samples.
Workflow for using this compound in QC.
Experimental Protocols for Quality Control
4.1. Protocol for HPLC Method Validation
Objective: To validate an HPLC method for the quantification of this compound in Paroxetine drug substance according to ICH Q2(R1) guidelines.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Paroxetine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions (Representative):
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 90% A to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, Paroxetine standard, this compound standard, and a spiked sample. | The peak for this compound should be well-resolved from the Paroxetine peak and any other impurities. No interference from the blank at the retention time of the analyte. |
| Linearity | Prepare a series of at least five concentrations of this compound (e.g., from LOQ to 150% of the specification limit). | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking known amounts of this compound into the Paroxetine sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | Mean recovery should be within 90.0% to 110.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a sample spiked with this compound at 100% of the specification limit. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). | RSD for replicate injections at the LOQ should be ≤ 10.0%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected (typically Signal-to-Noise ratio of 3:1). | - |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should be met. |
4.2. Protocol for Quantification of this compound in a Paroxetine Sample
Objective: To quantify the amount of this compound in a batch of Paroxetine drug substance.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., methanol or mobile phase).
-
Prepare a working standard solution at a concentration relevant to the specification limit for impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Paroxetine drug substance in the diluent to achieve a specified concentration.
-
-
Chromatographic Analysis:
-
Inject the blank, working standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of this compound in the Paroxetine sample using the following formula:
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution.
-
Conc_sample is the concentration of the Paroxetine sample solution.
-
Purity_standard is the purity of the this compound reference standard.
-
Data Presentation
The following tables present representative data that would be generated during the validation of an HPLC method for the quantification of this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.1 (LOQ) | 1250, 1280, 1265 | 1265 |
| 0.5 | 6300, 6350, 6325 | 6325 |
| 1.0 | 12500, 12600, 12550 | 12550 |
| 1.5 | 18800, 18900, 18850 | 18850 |
| 2.0 | 25100, 25200, 25150 | 25150 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Mean Recovery | 99.2% |
Table 3: Precision (Repeatability) Data
| Replicate | Peak Area |
| 1 | 12550 |
| 2 | 12610 |
| 3 | 12490 |
| 4 | 12580 |
| 5 | 12520 |
| 6 | 12630 |
| Mean | 12563.3 |
| Standard Deviation | 53.2 |
| RSD (%) | 0.42% |
Conclusion
This compound serves as a critical reference standard for the quality control of Paroxetine. Its use in the validation and routine application of analytical methods ensures the accurate identification and quantification of this potential process-related impurity. The protocols and data presented herein provide a comprehensive guide for researchers and quality control professionals to effectively monitor and control the purity of Paroxetine, thereby safeguarding patient safety and ensuring product quality.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. echemi.com [echemi.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Application Note: Chromatographic Separation of Paroxetine and N-Benzyldefluoroparoxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of the selective serotonin reuptake inhibitor (SSRI) paroxetine from its process-related impurity, N-Benzyldefluoroparoxetine. The presented protocol is designed to provide a reliable and reproducible method for the quality control and purity assessment of paroxetine in pharmaceutical development and manufacturing.
Introduction
Paroxetine is a potent and widely prescribed antidepressant used in the treatment of various depressive and anxiety disorders.[1] During its synthesis, process-related impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such potential impurity is this compound, a structurally similar compound. This application note provides a detailed protocol for the chromatographic separation of paroxetine from this compound using RP-HPLC with UV detection, a common and accessible technique in analytical laboratories.
Experimental Protocol
This protocol is adapted from established HPLC methods for paroxetine and its related substances.[2][3]
Materials and Reagents
-
Paroxetine Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate (Analytical Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (for pH adjustment)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Mobile Phase Composition | 50% Mobile Phase A : 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Paroxetine Hydrochloride and this compound Hydrochloride reference standards in a 50:50 mixture of methanol and water to obtain a stock solution of 100 µg/mL for each analyte.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL for each analyte.
Sample Solution:
-
Accurately weigh a sample of the paroxetine drug substance or product.
-
Dissolve and dilute the sample in a 50:50 mixture of methanol and water to achieve a nominal paroxetine concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the separation of paroxetine and this compound under the specified chromatographic conditions. These values are indicative and may vary slightly depending on the specific instrument and column used.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Paroxetine | ~ 4.5 | ~ 0.06 | ~ 0.18 |
| This compound | ~ 6.2 | ~ 0.05 | ~ 0.15 |
Experimental Workflow and Separation Logic
The following diagrams illustrate the experimental workflow and the logical basis for the chromatographic separation.
References
Preparation of N-Benzyldefluoroparoxetine Standard Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of N-Benzyldefluoroparoxetine standard solutions, essential for various analytical applications in pharmaceutical research and development. This compound is a key reference compound for the identification and quantification of impurities and metabolites related to Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Accurate preparation of standard solutions is paramount for ensuring the validity and reproducibility of analytical data.[1][2] This protocol outlines the necessary materials, equipment, and step-by-step procedures for preparing a stock solution and subsequent working standards of this compound hydrochloride. Safety precautions and best practices for handling and storage are also detailed.
Introduction
This compound is a significant impurity and a potential metabolite of Paroxetine. Its accurate quantification is crucial for quality control during drug manufacturing and for pharmacokinetic studies. The preparation of precise and stable standard solutions is a fundamental prerequisite for reliable analytical method development and validation, including techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] This protocol provides a standardized procedure to minimize variability and ensure the integrity of the analytical standards.
Materials and Equipment
Materials
-
This compound hydrochloride (C₂₆H₂₈ClNO₃, MW: 437.96 g/mol ) reference standard of known purity[4][5]
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Deionized water (Type I)
-
Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (calibrated) and sterile tips
-
Analytical balance (readable to at least 0.01 mg)
-
Spatula
-
Weighing paper or boat
-
Amber glass vials with screw caps for storage
-
Sonicator
Equipment
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Experimental Protocol
This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound, followed by the preparation of a series of working standard solutions.
Safety Precautions
-
Handle this compound hydrochloride in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
In case of accidental exposure, refer to the Material Safety Data Sheet (MSDS) for the compound.
Preparation of the Primary Stock Solution (1000 µg/mL)
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Standard: Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with a small amount of HPLC grade methanol and add the rinsing to the volumetric flask.
-
Dissolve the Standard: Add approximately 5-7 mL of HPLC grade methanol to the volumetric flask.
-
Sonicate: Place the flask in a sonicator for 5-10 minutes to ensure complete dissolution of the standard.
-
Dilute to Volume: Allow the solution to return to room temperature. Then, add HPLC grade methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Label and Store: Transfer the stock solution to a properly labeled amber glass vial. The label should include the name of the compound, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution at 2-8°C, protected from light.
Preparation of Working Standard Solutions
Working standard solutions of lower concentrations are prepared by serial dilution of the primary stock solution.[7][8] The following is an example of a dilution series. The diluent can be the mobile phase used in the analytical method (e.g., a mixture of acetonitrile and water).
-
Prepare an Intermediate Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen diluent.
-
Cap and invert the flask multiple times to mix thoroughly.
-
-
Prepare Working Standards:
-
Prepare a series of working standards by diluting the 100 µg/mL intermediate stock solution as described in the table below.
-
Workflow Diagram
Caption: Workflow for the preparation of this compound standard solutions.
Data Presentation
The following tables summarize the quantitative data for the preparation of the stock and working standard solutions.
Table 1: Preparation of Primary Stock Solution
| Parameter | Value |
| Target Concentration | 1000 µg/mL |
| Compound | This compound hydrochloride |
| Molecular Weight | 437.96 g/mol |
| Target Mass | 10 mg |
| Volumetric Flask Size | 10 mL |
| Solvent | HPLC Grade Methanol |
Table 2: Preparation of Working Standard Solutions from 100 µg/mL Intermediate Stock
| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) | Diluent |
| 10 | 1.0 | 10 | Mobile Phase |
| 5 | 0.5 | 10 | Mobile Phase |
| 2.5 | 0.25 | 10 | Mobile Phase |
| 1.0 | 0.1 | 10 | Mobile Phase |
| 0.5 | 0.05 | 10 | Mobile Phase |
| 0.1 | 0.1 (of 10 µg/mL std) | 10 | Mobile Phase |
Conclusion
This application note provides a detailed and standardized protocol for the preparation of this compound standard solutions. Adherence to this protocol, including the use of high-purity materials, calibrated equipment, and proper technique, is essential for generating accurate and reproducible analytical results in a research and quality control setting. The stability of the prepared solutions should be periodically evaluated as part of good laboratory practice.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. mastelf.com [mastelf.com]
- 4. Defluoro N-Benzyl Paroxetine Hydrochloride | C26H28ClNO3 | CID 71315283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resources.saylor.org [resources.saylor.org]
- 8. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
Application Note: Rapid Analysis of Paroxetine Impurities by UHPLC
Abstract
This application note describes a rapid and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of paroxetine and its related compounds. This method allows for the separation and quantification of key impurities in under five minutes, a significant improvement over traditional HPLC methods that could take over three hours.[1] This stability-indicating assay is crucial for ensuring the quality and safety of paroxetine drug substances and products by monitoring process-related impurities and degradation products.
Introduction
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1][2][3] The manufacturing process and storage of paroxetine can lead to the formation of various impurities that must be monitored to ensure the safety and efficacy of the final drug product.[4] Regulatory bodies like the ICH require that any impurity exceeding 0.1% of the active pharmaceutical ingredient (API) be identified and quantified.[1] This application note details a robust UHPLC method that provides superior speed, resolution, and sensitivity for the analysis of paroxetine impurities compared to conventional HPLC methods.[1]
Experimental Protocol
Instrumentation and Consumables
-
UHPLC System: A system capable of operating at pressures up to 15,000 psi.[1]
-
Column: A BEH C18 column (50 mm × 2.1 mm, 1.7-μm).[1]
-
Detector: UV Detector.
-
Software: Empower 2 or equivalent.
-
Reference Standards: USP Paroxetine Hydrochloride RS, USP Paroxetine Related Compound B RS, USP Paroxetine Related Compound C RS, USP Paroxetine Related Compound E Mixture RS, USP Paroxetine Related Compound F RS, USP Paroxetine Related Compound G RS.[1]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (purified), Ammonium bicarbonate, Ammonium hydroxide.[1]
Sample and Standard Preparation
-
Stock Solutions:
-
Working Standard Mixture:
UHPLC Method Parameters
The following table summarizes the optimized UHPLC method parameters for the rapid analysis of paroxetine and its impurities.
| Parameter | Condition |
| Column | BEH C18, 50 mm × 2.1 mm, 1.7-μm |
| Mobile Phase A | 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide in water.[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient | 20% to 65% Acetonitrile over 5 minutes.[1] |
| Flow Rate | 0.5 mL/min.[1] |
| Column Temperature | 60 °C.[1] |
| Detection | UV at a specified wavelength (e.g., 235 nm or 295 nm have been used in other HPLC methods, wavelength optimization may be required).[5][6] |
| Injection Volume | To be optimized based on system sensitivity. |
Data Presentation
The following table summarizes the expected performance of the UHPLC method.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Paroxetine Related Compound B | < 5 | 0.05% of API | Not specified |
| Paroxetine Related Compound D | < 5 | 0.05% of API | Not specified |
| Paroxetine Related Compound F | < 5 | 0.05% of API | Not specified |
| Paroxetine Related Compound G | < 5 | 0.05% of API | Not specified |
| Paroxetine | < 5 | 10 ng/mL.[1] | 25 ng/mL.[1] |
Note: The limit of detection for related compounds was determined to be 0.05% of the active pharmaceutical ingredient with the active at a concentration of 0.2 mg/mL.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the rapid analysis of paroxetine impurities using the described UHPLC method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of N-Benzyldefluoroparoxetine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of N-Benzyldefluoroparoxetine with other impurities during the analysis of Paroxetine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a potential process-related impurity in the synthesis of Paroxetine. It is structurally similar to Paroxetine and other related substances, which can lead to challenges in analytical separation. One such challenge is co-elution, where this compound and another impurity are not adequately separated during chromatographic analysis, appearing as a single peak. Accurate quantification of all impurities is crucial for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1][2]
Q2: What are the common impurities that might co-elute with this compound?
Several impurities can be present in Paroxetine samples, arising from the synthesis process or degradation.[2][3] Potential co-eluents with this compound could include:
-
Process-related impurities : Intermediates or by-products from the synthetic route.[2][4] This includes Desfluoro paroxetine, which is noted to form during the reduction step with LiAlH4.[3]
-
Degradation products : Impurities formed under stress conditions such as acid or alkali hydrolysis, and oxidation.[1][3][5]
-
Isomers : Stereoisomers of Paroxetine or its intermediates.[6][7]
Q3: How can I confirm if I have a co-elution issue?
Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are some indicators:
-
Peak Shape Abnormalities : Look for non-symmetrical peaks, such as those with shoulders or tailing. A shoulder on a peak is a strong indicator of a hidden, co-eluting compound.
-
Peak Purity Analysis : If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[8]
-
Varying Analytical Conditions : Slightly altering chromatographic conditions (e.g., mobile phase composition, pH, or temperature) may lead to partial separation or a change in peak shape, revealing the presence of a co-eluting impurity.
Troubleshooting Guide: Resolving Co-elution
If you have identified or suspect co-elution of this compound, follow this step-by-step troubleshooting guide.
Step 1: Method Optimization - Adjusting Mobile Phase Parameters
The first approach to resolving co-elution is to systematically adjust the mobile phase parameters of your existing HPLC or UHPLC method.[9][10][11]
1.1. Modify Mobile Phase Composition (Organic Solvent Ratio):
-
Problem: Insufficient separation between this compound and a co-eluting impurity.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution.
-
Experimental Protocol: Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 50:50, 48:52, 45:55 organic:aqueous). Inject the sample with each mobile phase and observe the changes in retention time and peak resolution.
1.2. Change the Organic Modifier:
-
Problem: The current organic solvent does not provide adequate selectivity.
-
Solution: Switch from one organic modifier to another (e.g., from acetonitrile to methanol, or vice-versa). Different solvents interact differently with the analyte and stationary phase, which can alter selectivity and resolve co-eluting peaks.
-
Experimental Protocol: Prepare a mobile phase with the alternative organic modifier at a similar or adjusted polarity to the original mobile phase. Equilibrate the column thoroughly before injecting the sample.
1.3. Adjust Mobile Phase pH:
-
Problem: Ionizable impurities have similar retention times at the current mobile phase pH.
-
Solution: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic impurities, thereby changing their retention behavior. For basic compounds like Paroxetine and its impurities, a change in pH can significantly impact retention and selectivity.
-
Experimental Protocol: Prepare buffer solutions at different pH values (e.g., pH 2.5, 3.0, 3.5). Ensure the chosen pH is within the stable range for your analytical column.
Step 2: Modifying Stationary Phase and Column Parameters
If mobile phase optimization is insufficient, consider changing the stationary phase or other column parameters.
2.1. Change Column Chemistry:
-
Problem: The current stationary phase chemistry does not differentiate between this compound and the co-eluting impurity.
-
Solution: Select a column with a different stationary phase. If you are using a standard C18 column, consider a C8, phenyl, or a column with a polar-embedded group. These alternative chemistries can offer different selectivity.
-
Experimental Protocol: Acquire a column with a different stationary phase. Condition the new column according to the manufacturer's instructions. Start with the original mobile phase conditions and then re-optimize as described in Step 1.
2.2. Adjust Column Temperature:
-
Problem: Minor peak overlap persists.
-
Solution: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve peak shape and resolution.
-
Experimental Protocol: If your HPLC system has a column oven, systematically vary the temperature (e.g., 25°C, 30°C, 35°C) and observe the effect on the chromatogram.
Step 3: Advanced Chromatographic Techniques
For particularly challenging separations, more advanced techniques may be necessary.
3.1. Two-Dimensional Liquid Chromatography (2D-LC):
-
Problem: Persistent co-elution that cannot be resolved by conventional HPLC.
-
Solution: 2D-LC can provide a significant increase in peak capacity and resolving power. In this technique, a portion of the eluent from the first dimension column is transferred to a second column with a different selectivity for further separation.[12]
-
Experimental Protocol: This requires a specialized 2D-LC system. The first dimension can be your existing method, and the second dimension should utilize a column with an orthogonal separation mechanism (e.g., different stationary phase or mobile phase conditions).
Data Presentation
The following table summarizes typical HPLC parameters that can be adjusted to resolve co-elution.
| Parameter | Initial Condition (Example) | Modified Condition 1 | Modified Condition 2 | Rationale for Change |
| Mobile Phase | 50:50 Acetonitrile:Phosphate Buffer (pH 3.0) | 45:55 Acetonitrile:Phosphate Buffer (pH 3.0) | 50:50 Methanol:Phosphate Buffer (pH 3.0) | Increase retention and potentially resolution; Change selectivity. |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | Phenyl (4.6 x 250 mm, 5 µm) | Alter selectivity through different stationary phase interactions. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Slower flow rate can improve efficiency and resolution. |
| Temperature | 30°C | 35°C | 30°C | Temperature can influence selectivity and peak shape. |
| Detection | UV at 295 nm | UV at 295 nm | UV at 295 nm | - |
Experimental Protocols
Detailed Protocol for HPLC Method Development for Paroxetine Impurity Profiling
This protocol is a general guideline and should be adapted based on the specific instrumentation and impurities being investigated.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Paroxetine reference standard and the this compound impurity standard in a suitable solvent (e.g., methanol or a mixture of methanol and water).[9]
-
Prepare a sample solution of the Paroxetine drug substance or product at a known concentration.
-
Create a spiked sample by adding a known amount of the this compound impurity standard to the sample solution to aid in peak identification and resolution assessment.
-
-
Initial Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient can be employed to separate impurities with a wide range of polarities. For example, start with a low percentage of Mobile Phase B and gradually increase it over the run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm or 295 nm).[6]
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Inject the standard, sample, and spiked sample solutions.
-
Evaluate the chromatograms for peak shape, retention time, and resolution between this compound and any adjacent peaks.
-
If co-elution is observed, systematically adjust the parameters as outlined in the troubleshooting guide above. Document the effect of each change on the separation.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting the co-elution of this compound.
Caption: Troubleshooting workflow for resolving co-elution issues.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing N-Benzyldefluoroparoxetine formation during paroxetine manufacturing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N-Benzylparoxetine during paroxetine manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is N-Benzyldefluoroparoxetine and how is it related to N-Benzylparoxetine?
A1: N-Benzylparoxetine is a known process-related impurity in the synthesis of paroxetine, identified as Paroxetine EP Impurity C. Its chemical name is (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-(4-fluorophenyl)piperidine[3]. The term "this compound" suggests a similar structure but lacking the fluorine atom on the phenyl ring. While the N-benzylated impurity is more commonly discussed, a defluorinated version is also theoretically possible[4]. This guide will primarily focus on N-Benzylparoxetine, as it is a more frequently encountered impurity.
Q2: What are the primary causes of N-Benzylparoxetine formation during paroxetine synthesis?
A2: The formation of N-Benzylparoxetine is typically linked to one of two main causes:
-
Incomplete Debenzylation: Many synthetic routes for paroxetine utilize an N-benzyl protecting group on the piperidine ring of an intermediate. If the debenzylation step is not carried out to completion, residual N-benzyl intermediate will be carried through to the final product[5].
-
Side Reactions with Benzylated Reagents: The synthesis may involve reagents such as benzylamine. Under certain reaction conditions, these can lead to the unwanted N-benzylation of paroxetine or its precursors[5].
Q3: How can I detect and quantify the levels of N-Benzylparoxetine in my sample?
A3: Several analytical techniques can be employed for the detection and quantification of N-Benzylparoxetine. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods. These techniques are capable of separating paroxetine from its various impurities, including both chiral and achiral ones like N-Benzylparoxetine[1][6][7]. For precise quantification, a validated analytical method with a specific reference standard for N-Benzylparoxetine is required[8].
Q4: What are the key process parameters to control to minimize N-Benzylparoxetine formation?
A4: To minimize the formation of N-Benzylparoxetine, it is crucial to optimize the debenzylation step. Key parameters to control include:
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon, Pd(OH)₂/C) and its concentration are critical for efficient debenzylation.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete removal of the benzyl group.
-
Hydrogen Pressure: In catalytic hydrogenation, maintaining adequate hydrogen pressure is essential for driving the reaction to completion.
-
Solvent System: The choice of solvent can influence the reaction kinetics and the solubility of reactants and products.
Careful control of these parameters is necessary to ensure the complete conversion of the N-benzyl intermediate to the desired product[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of N-Benzylparoxetine detected in the final product. | Incomplete debenzylation of the N-benzyl protected intermediate. | 1. Review Debenzylation Protocol: Ensure optimal catalyst type, loading, reaction time, temperature, and hydrogen pressure are used. 2. Increase Reaction Time: Extend the reaction time to allow for complete conversion. 3. Increase Catalyst Loading: A higher catalyst load may be necessary to drive the reaction to completion. 4. Optimize Hydrogen Pressure: Ensure the system is maintaining the target hydrogen pressure throughout the reaction. 5. Consider a Different Catalyst: If issues persist, evaluate alternative debenzylation catalysts. |
| Inconsistent levels of N-Benzylparoxetine between batches. | Variability in raw material quality or process control. | 1. Raw Material Qualification: Ensure the quality and purity of all starting materials and reagents. 2. Process Parameter Monitoring: Implement strict monitoring and control of all critical process parameters for the debenzylation step. 3. In-Process Controls (IPCs): Introduce IPCs to monitor the disappearance of the N-benzyl intermediate before proceeding to the next step. |
| N-Benzylparoxetine is detected, but no N-benzyl protecting group is used in the synthesis. | Contamination with benzyl-containing compounds or an unexpected side reaction. | 1. Trace Contamination Sources: Investigate all raw materials, solvents, and equipment for potential sources of benzyl contamination. 2. Review Reaction Mechanism: Evaluate the potential for side reactions that could introduce a benzyl group. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for N-Debenzylation
This protocol describes a general procedure for the removal of an N-benzyl protecting group from a paroxetine intermediate via catalytic hydrogenation.
-
Reaction Setup:
-
In a suitable hydrogenation reactor, dissolve the N-benzyl paroxetine intermediate in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add the palladium-based catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C). The catalyst loading should be optimized based on the specific substrate and reaction scale.
-
-
Hydrogenation:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 50-100 psi, but may vary).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 60°C)[9].
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS) to confirm the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude debenzylated product.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to remove any residual impurities.
-
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general HPLC method for the separation and quantification of paroxetine and its impurities, including N-Benzylparoxetine.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm) is often suitable[7].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM sodium phosphate monobasic, pH 3.0) and an organic modifier (e.g., acetonitrile) is typically used[7]. The gradient or isocratic elution profile should be optimized for the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 235 nm is commonly used[7].
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the paroxetine sample in a suitable diluent (e.g., the mobile phase) to a known concentration.
-
-
Analysis:
-
Inject the sample and a reference standard of N-Benzylparoxetine into the HPLC system.
-
Identify and quantify the N-Benzylparoxetine peak based on its retention time and peak area relative to the reference standard.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for Paroxetine Impurity Profiling
| Parameter | Condition | Reference |
| Column | C18 (5 µm, 15 cm x 4.6 mm) | [7] |
| Mobile Phase A | 10 mM 1-decane sulfonic acid sodium salt + 10 mM sodium phosphate monobasic (pH 3.0) | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Elution | Isocratic (60:40, A:B) | [7] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 235 nm | [7] |
| Column Temp. | 30°C |
Table 2: Supercritical Fluid Chromatography (SFC) Method Parameters for Impurity Analysis
| Parameter | Condition | Reference |
| Stationary Phase | Cellulose tris-(3-chloro-4-methylphenylcarbamate) | [1][6] |
| Mobile Phase | 70% CO₂ and 30% Methanol with 20 mM ammonium acetate | [1][6] |
| Flow Rate | 3.0 mL/min | |
| Back Pressure | 150 bar | |
| Column Temp. | 25°C |
Visualizations
Caption: Formation of N-Benzylparoxetine via incomplete debenzylation.
Caption: A logical workflow for troubleshooting high N-Benzylparoxetine levels.
Caption: General analytical workflow for paroxetine impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 4. Defluoro N-Benzyl Paroxetine Hydrochloride | C26H28ClNO3 | CID 71315283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 6. Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzyldefluoroparoxetine Stability in Analytical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Benzyldefluoroparoxetine in analytical samples. The information provided is based on established knowledge of paroxetine stability and general principles of pharmaceutical analysis, intended to guide researchers, scientists, and drug development professionals.
Disclaimer
Direct stability data for this compound is not extensively available in public literature. The following guidance is extrapolated from studies on paroxetine and its analogues. Researchers should always perform their own stability-indicating method development and validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the structure of paroxetine, this compound is likely susceptible to degradation under acidic and alkaline conditions, primarily through hydrolysis.[1][2][3] Acid-catalyzed hydrolysis may lead to the cleavage of the ether linkage. While paroxetine is relatively stable under oxidative and photolytic stress, some degradation upon exposure to light and oxidizing agents can occur.[1][2][4] The N-benzyl group might also be a site for oxidative degradation.
Q2: I am observing a loss of this compound in my processed samples. What could be the cause?
A2: Sample loss can be attributed to several factors:
-
pH-dependent degradation: If your sample preparation involves acidic or basic conditions, hydrolysis may be occurring.[1][2][3]
-
Adsorption to surfaces: Highly lipophilic compounds can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene tubes.
-
Photodegradation: Exposure to direct sunlight or certain artificial lighting can cause degradation.[4] It is advisable to protect samples from light.
-
Oxidation: The presence of oxidizing agents in your sample matrix or reagents could lead to degradation. The piperidine nitrogen and the benzyl group could be susceptible to oxidation.
-
Matrix effects in LC-MS: If using mass spectrometry, ion suppression or enhancement from matrix components can lead to apparent loss of signal.
Q3: How should I store my analytical samples of this compound?
A3: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable.[5] All samples should be protected from light by using amber vials or by wrapping containers in aluminum foil. It is also crucial to minimize freeze-thaw cycles.
Q4: Are there any known reactive excipients to be aware of when formulating or analyzing this compound?
A4: For paroxetine, interactions with lactose have been reported, leading to the formation of a paroxetine-lactose adduct via a Maillard reaction, especially in the solid state under heat and humidity.[6] Given the structural similarity, it is prudent to be cautious when this compound is in the presence of reducing sugars like lactose, especially during sample preparation that involves heating.
Troubleshooting Guides
Issue 1: Peak area of this compound is decreasing over time in prepared autosampler vials.
| Possible Cause | Troubleshooting Step |
| pH of the sample diluent | Ensure the pH of the sample diluent is neutral or slightly acidic (pH 4-6) to minimize hydrolysis. Paroxetine shows increased degradation at higher pH.[4] |
| Exposure to light | Use amber autosampler vials or a UV-protective cover for the autosampler tray. |
| Temperature of the autosampler | If available, use a cooled autosampler (e.g., set to 4 °C) to slow down potential degradation. |
| Evaporation of solvent | Ensure vials are properly capped and sealed to prevent solvent evaporation, which would concentrate the sample and potentially alter the pH. |
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Forced degradation | The new peaks are likely degradation products. Perform systematic forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate these degradants and confirm their retention times. |
| Interaction with sample matrix or container | Analyze a solution of the pure compound in the mobile phase to see if the peaks are still present. If not, the issue may be an interaction with the sample matrix or leaching from the container. |
| Impurity in the reference standard | Re-evaluate the purity of your reference standard. |
Quantitative Data Summary
The following tables provide illustrative examples of data that would be generated during a stability study of a compound like this compound.
Table 1: Example - pH-Dependent Stability of this compound in Solution (Illustrative)
| pH | Initial Assay (%) | Assay after 24h at RT (%) | % Degradation |
| 3.0 | 100.0 | 99.5 | 0.5 |
| 5.0 | 100.0 | 99.8 | 0.2 |
| 7.0 | 100.0 | 98.2 | 1.8 |
| 9.0 | 100.0 | 92.1 | 7.9 |
| 11.0 | 100.0 | 75.4 | 24.6 |
Table 2: Example - Forced Degradation of this compound (Illustrative)
| Stress Condition | % Degradation | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60 °C, 24h | 15.2 | 3.8 |
| 0.1 M NaOH, 60 °C, 24h | 28.7 | 4.5 |
| 10% H₂O₂, RT, 24h | 5.1 | 5.2 |
| Heat (80 °C), 48h | 2.3 | 3.8 |
| Photolytic (ICH Q1B), 24h | 8.9 | 6.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of water), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 295 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound in analytical samples.
Caption: Potential degradation pathways for this compound based on paroxetine chemistry.
References
- 1. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faa.gov [faa.gov]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Technical Support Center: N-Benzyldefluoroparoxetine LC-MS/MS Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quantification errors during the LC-MS/MS analysis of N-Benzyldefluoroparoxetine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inaccurate quantification of this compound?
The most significant challenges in the LC-MS/MS quantification of analytes in biological samples are matrix effects, analyte stability, and issues with sample preparation.[1][2] Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a primary cause of inaccurate and imprecise results.[1][3][4] Analyte stability during sample collection, storage, and processing is also critical to prevent degradation and ensure accurate measurement.[2][5] Furthermore, suboptimal sample preparation can lead to low recovery and the introduction of interfering substances.[2]
Q2: What is a suitable starting point for an LC-MS/MS method for this compound?
For this compound, a logical starting point is a reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.[6][7][8]
Recommended Starting Parameters:
-
Column: A C18 column is a common choice for the separation of antidepressant drugs.[6][8][9]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective.[7][9] The acidic mobile phase helps to promote protonation of the analyte, which is beneficial for positive ion ESI.[2]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[6][9]
Q3: How can I determine the optimal MRM transitions for this compound and its internal standard?
Optimal MRM transitions are determined by infusing a standard solution of this compound directly into the mass spectrometer. First, a full scan (Q1 scan) is performed to identify the precursor ion, which is typically the protonated molecule [M+H]+. Next, a product ion scan is conducted by selecting the precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions. The most intense transition is usually selected for quantification, and a second, less intense transition is used for confirmation.[7][9] This process should be repeated for the chosen internal standard.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of integration, leading to quantification errors.
| Symptom | Potential Cause | Recommended Solution |
| Tailing Peaks | Secondary interactions between the analyte and the column stationary phase.[10] | Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Consider a different column chemistry (e.g., one with end-capping). |
| Column contamination or degradation.[10] | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Fronting Peaks | Column overloading (injecting too much sample). | Reduce the injection volume or dilute the sample. |
| Split Peaks | Partially clogged column frit.[10] | Reverse-flush the column. If this fails, the column may need replacement. |
| Mismatch between injection solvent and mobile phase.[10] | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. Reconstitute the dried extract in the initial mobile phase.[7] |
Issue 2: High Variability in Results (Poor Precision)
High variability between replicate injections or samples can indicate a number of underlying issues.
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent Results Across a Batch | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation). Automation can help reduce variability. |
| Analyte instability in the autosampler.[2] | Keep the autosampler at a low temperature (e.g., 4 °C). Perform experiments to assess the stability of the processed samples over time. | |
| Matrix effects varying between samples.[1][3] | Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction).[1][3] Use a stable isotope-labeled internal standard. | |
| Poor Reproducibility Between Injections | Issues with the autosampler or injector. | Check for air bubbles in the syringe and sample loop. Ensure the injector needle is not bent and the injection port seal is not leaking. |
Issue 3: Low Analyte Recovery
Low recovery indicates that a significant portion of the analyte is being lost during sample processing.
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity for All Samples | Inefficient extraction from the matrix. | Optimize the sample preparation method. For liquid-liquid extraction, adjust the pH and try different organic solvents. For solid-phase extraction (SPE), test different sorbents and elution solvents.[7] |
| Analyte degradation during sample processing.[2] | Process samples on ice and minimize the time between extraction and analysis. Add stabilizers if necessary.[2] Check for pH or temperature-related instability. | |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[6][7] Adjust the mobile phase pH to favor analyte ionization. |
Issue 4: Suspected Matrix Effects
Matrix effects are a common and challenging issue in LC-MS/MS bioanalysis, leading to either ion suppression or enhancement.[1][3][4]
Identifying Matrix Effects: A post-extraction addition experiment is a common method to evaluate matrix effects.[4]
-
Set 1: Analyze the analyte in a neat solution (e.g., mobile phase).
-
Set 2: Process a blank matrix sample (e.g., plasma with no analyte) through the entire sample preparation procedure. After the final step, spike the analyte into the processed blank matrix extract.
-
Compare the peak area of Set 2 to Set 1.
-
Peak Area (Set 2) < Peak Area (Set 1): Ion suppression is occurring.
-
Peak Area (Set 2) > Peak Area (Set 1): Ion enhancement is occurring.
-
Peak Area (Set 2) ≈ Peak Area (Set 1): Minimal matrix effect.
-
Example Data: Impact of Matrix Effects on Quantification
| Sample Type | Analyte Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Calculated Matrix Effect (%) | Result |
| Analyte in Neat Solution | 10 | 150,000 | N/A | Baseline |
| Analyte Spiked Post-Extraction (Protein Precipitation) | 10 | 90,000 | 40% | Ion Suppression |
| Analyte Spiked Post-Extraction (Solid-Phase Extraction) | 10 | 138,000 | 8% | Minimal Matrix Effect |
Mitigating Matrix Effects:
-
Improve Sample Cleanup: More extensive sample preparation methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally better at removing interfering matrix components than simple protein precipitation.[1][3]
-
Chromatographic Separation: Modify the LC gradient to separate the analyte from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.
Experimental Protocol Example
This protocol provides a detailed methodology for the quantification of this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of ultrapure water.[9]
-
Pre-treat 200 µL of plasma sample by adding 20 µL of an internal standard solution (e.g., this compound-d4) and vortexing.
-
Dilute the plasma with 800 µL of 0.1% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[6]
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent[6] |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[6] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |
| Gas Temperature | 325 °C[6] |
| Gas Flow | 10 L/min[6] |
| Nebulizer Pressure | 20 psi[6] |
| Capillary Voltage | 4000 V[6] |
3. MRM Transitions (Hypothetical Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 406.2 | 192.1 | 131.1 | 25 |
| This compound-d4 (IS) | 410.2 | 196.1 | 131.1 | 25 |
Visual Troubleshooting Workflows
References
- 1. eijppr.com [eijppr.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimization of Mobile Phase for N-Benzyldefluoroparoxetine Separation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of N-Benzyldefluoroparoxetine from paroxetine and other related substances.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the typical starting conditions for separating this compound?
A1: A common starting point for the separation of paroxetine and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is frequently used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[1][2] A gradient elution is often preferred to resolve closely eluting impurities.
Q2: I am observing poor resolution between this compound and the main paroxetine peak. What should I do?
A2: Poor resolution can be addressed by systematically adjusting several chromatographic parameters:
-
Modify the Organic Modifier: The type and concentration of the organic solvent significantly impact selectivity. If you are using acetonitrile, try switching to methanol or using a combination of both. Varying the gradient slope can also improve separation.[2]
-
Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes, thereby affecting their retention and selectivity. Experimenting with a pH range, for instance, from pH 3 to pH 10, can be beneficial.[2][3]
-
Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different column. While C18 is a good starting point, other stationary phases like C8, Phenyl, or embedded polar group columns might offer different selectivity.[2]
-
Optimize the Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by altering the analyte partitioning between the mobile and stationary phases.[2]
Q3: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase Additives: Adding a buffer or an ion-pairing agent to the mobile phase can improve peak shape. For basic compounds like paroxetine and its derivatives, using a buffer like ammonium formate or phosphate buffer can help.[3][4] The addition of a small amount of an amine modifier, such as triethylamine, can also reduce peak tailing.[5]
-
Adjust pH: Ensure the mobile phase pH is appropriate for the analytes to avoid mixed-mode interactions that can lead to peak tailing.
-
Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to prevent peak distortion.
Q4: The retention time of this compound is not reproducible. What could be the cause?
A4: Retention time variability can stem from several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Ensure accurate and consistent preparation.
-
Column Equilibration: Inadequate column equilibration before each injection can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[2]
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can also cause retention time variability.
Experimental Protocol: HPLC Method for Paroxetine and Impurities
This protocol provides a general methodology for the separation of paroxetine and its related compounds, which can be optimized for this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH adjusted to 10 with Ammonium Hydroxide[2] OR 0.1% Orthophosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient Program | See Table 2 below for a typical gradient |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[1] (can be optimized up to 60°C for better resolution[2]) |
| Detection Wavelength | 295 nm[2] |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v)[1] |
Table 1: Mobile Phase Options for Optimization
| Mobile Phase Combination | pH Range | Potential Advantages |
| Acetonitrile and Ammonium Bicarbonate Buffer | High pH (e.g., 10) | Can provide different selectivity for basic compounds.[2] |
| Acetonitrile and Phosphate Buffer | Low pH (e.g., 3) | Good for controlling ionization of acidic and basic compounds.[3] |
| Acetonitrile and Ammonium Formate Buffer | Mid pH (e.g., 5.5) | Volatile buffer, suitable for LC-MS applications.[5] |
| Methanol and Phosphate Buffer | Low to Mid pH | Offers different selectivity compared to acetonitrile. |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 32 | 95 | 5 |
| 40 | 95 | 5 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for mobile phase optimization.
This guide provides a structured approach to troubleshooting and optimizing the mobile phase for the separation of this compound. By systematically evaluating and adjusting the chromatographic parameters, researchers can achieve a robust and reliable separation method.
References
Technical Support Center: N-Benzyldefluoroparoxetine Reference Material
This technical support center provides guidance on the proper handling, storage, and troubleshooting for the N-Benzyldefluoroparoxetine reference material. The information is tailored for researchers, scientists, and drug development professionals to help mitigate degradation and ensure the integrity of the reference standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound reference material?
A1: While specific stability data for this compound is not extensively available, based on the stability of the structurally related compound paroxetine, it is recommended to store the reference material at controlled room temperature, between 20°C and 25°C (68°F and 77°F). It is crucial to protect the material from light and moisture. Storage in a desiccator in a dark, well-ventilated area is advisable.
Q2: What are the likely degradation pathways for this compound?
A2: Based on forced degradation studies of paroxetine, this compound is likely susceptible to degradation under acidic and oxidative conditions. The piperidine and benzylamine moieties in its structure are prone to oxidation. Photodegradation is another potential concern for pharmaceutical reference standards.
Q3: How can I detect degradation of the this compound reference material?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The appearance of new peaks or a decrease in the peak area of the main compound in the chromatogram are indicators of degradation. It is recommended to use a validated, stability-indicating HPLC method for analysis.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is not available, it is prudent to avoid strong oxidizing agents and strong acids. Additionally, if the reference material is in a formulation containing lactose, there is a potential for Maillard reaction, which has been observed with paroxetine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound reference material.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of extra peaks in HPLC chromatogram | Degradation of the reference material. | 1. Review storage conditions. Ensure the material is protected from light, moisture, and extreme temperatures. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. |
| Reduced peak area or response of the main compound | Degradation of the reference material. | 1. Verify the accuracy of the solution preparation. 2. Check the expiry date of the reference material. 3. If degradation is suspected, acquire a new vial of the reference standard. |
| Discoloration or change in the physical appearance of the solid material | Significant degradation. | Do not use the material. Contact the supplier for a replacement. |
| Inconsistent analytical results | Improper handling of the reference material or solution instability. | 1. Ensure the reference material is brought to room temperature before opening the container to prevent moisture condensation. 2. Use freshly prepared solutions for each experiment. 3. Evaluate the stability of the analyte in the chosen solvent. |
Quantitative Data Summary
The following tables summarize stability data for paroxetine , a structurally related compound. This data can be used as a reference to infer the potential stability of this compound under similar conditions.
Table 1: Summary of Paroxetine Degradation under Forced Conditions
| Stress Condition | Observation | Identified Degradation Products |
| Acidic (HCl) | Degradation observed. | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[1] |
| Oxidative (H₂O₂) | Degradation observed. | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[1] |
| Basic (NaOH) | No significant degradation observed. | Not applicable. |
| Thermal | No significant degradation observed. | Not applicable. |
| Photolytic | Degradation observed. | Multiple transformation products identified.[2][3] |
Table 2: Identified Photodegradation Products of Paroxetine
| Transformation Product (TP) ID | Molecular Formula | Remarks |
| TP-210 | C₁₂H₁₇ONF | Formed by the removal of the benzodioxol part.[2][3] |
| TP-208 | C₁₂H₁₈O₂N | - |
| TP-226 | C₁₂H₁₇O₂NF | Suggests the presence of an extra oxygen atom.[3] |
| TP-296 | C₁₅H₁₉O₄NF | - |
| TP-328 | C₁₉H₂₂O₄N | Appears to arise from the substitution of a fluorine atom by a hydroxyl group.[3] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Standard Solution
-
Equilibration: Allow the this compound reference material container to reach room temperature before opening.
-
Weighing: Accurately weigh the required amount of the reference standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed material in a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.
-
Sonication: Sonicate the solution for a few minutes to ensure complete dissolution.
-
Dilution: Dilute the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the prepared solution protected from light and at a controlled temperature. It is recommended to use freshly prepared solutions.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is a general guideline to investigate the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acidic Stress: To an aliquot of the stock solution, add 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Alkaline Stress: To an aliquot of the stock solution, add 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Stress: To an aliquot of the stock solution, add 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Stress: Expose the solid reference material to 105°C for 24 hours. Also, heat a solution of the reference material at 60°C for 24 hours.
-
Photolytic Stress: Expose a solution of the reference material to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. Compare the chromatograms for the appearance of new peaks and the reduction in the area of the parent peak.
Visualizations
Caption: Best practices for storage and handling to maintain material integrity.
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways for this compound.
References
Addressing poor recovery of N-Benzyldefluoroparoxetine during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of N-Benzyldefluoroparoxetine, a critical analog of paroxetine used in pharmaceutical research and development. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome poor recovery and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
This compound is a key intermediate and impurity in the synthesis of paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Accurate quantification of this compound is crucial for quality control and regulatory compliance. Due to its physicochemical properties—specifically its lipophilicity and basic amine group—this compound is prone to poor and inconsistent recovery during standard sample preparation techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This can lead to underestimation of its levels, impacting drug safety and efficacy assessments.
Q2: What are the main factors contributing to the low recovery of this compound?
Several factors can contribute to the low recovery of this compound:
-
Strong binding to labware: The lipophilic nature of this compound can cause it to adsorb to plastic surfaces of pipette tips, tubes, and well plates.
-
Improper pH: As a basic compound, its ionization state is pH-dependent. Incorrect pH during extraction can lead to premature elution or poor retention.
-
Inappropriate solvent selection: The choice of solvents for washing and elution is critical. A wash solvent that is too strong can strip the analyte from the sorbent, while an elution solvent that is too weak will result in incomplete recovery.
-
Lysosomal trapping in biological samples: When working with cell-based assays or tissue samples, lipophilic amines like this compound can be sequestered in acidic lysosomes, preventing their efficient extraction.[1][2]
Q3: What are the recommended sample preparation techniques for this compound?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be optimized for the successful recovery of this compound.
-
Solid-Phase Extraction (SPE): Reversed-phase or mixed-mode cation exchange SPE is generally recommended. Careful optimization of the sorbent, pH, and wash/elution solvents is necessary.
-
Liquid-Liquid Extraction (LLE): This technique is also effective, particularly when pH is controlled to ensure the analyte is in its neutral, more organic-soluble form. Back-extraction can be employed for further purification.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.
Problem: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Analyte Breakthrough During Loading | The sample solvent may be too strong, or the pH is incorrect, preventing retention. Dilute the sample with a weaker solvent (e.g., water) or adjust the pH to ensure the analyte is charged (for ion exchange) or neutral (for reversed-phase). A slower loading flow rate can also improve retention.[3][4] |
| Analyte Loss During Washing | The wash solvent is too strong and is prematurely eluting the analyte. Decrease the organic content of the wash solvent or adjust its pH. Collect and analyze the wash fraction to confirm if the analyte is being lost at this stage.[4] |
| Incomplete Elution | The elution solvent is too weak to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or add a modifier (e.g., a small amount of acid or base) to disrupt the analyte-sorbent interaction.[4][5] |
| Irreproducible Results | The SPE cartridge may be drying out between steps, or the flow rate may be inconsistent. Ensure the sorbent bed remains conditioned before sample loading. Use of a vacuum or positive pressure manifold can help maintain consistent flow rates.[5] |
Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for troubleshooting poor recovery in SPE.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a fundamental technique, and its efficiency for basic, lipophilic compounds like this compound is highly dependent on pH and solvent choice.
Problem: Low Extraction Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase | For a basic analyte like this compound, the aqueous phase should be made basic (pH > pKa + 2) to neutralize the amine group and increase its partitioning into the organic solvent. |
| Inappropriate Organic Solvent | The polarity of the organic solvent should be matched to the analyte. For this compound, a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point.[6] |
| Emulsion Formation | Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. Use gentle inversions instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions. |
| Insufficient Phase Separation | Ensure adequate time for the two phases to separate completely. Centrifugation can be used to accelerate and improve phase separation. |
| Analyte Loss in Back-Extraction | If performing a back-extraction to purify the sample, ensure the pH of the new aqueous phase is acidic (pH < pKa - 2) to ionize the analyte and draw it out of the organic phase. |
Troubleshooting Workflow for Low LLE Recovery
Caption: A decision tree for troubleshooting poor LLE recovery.
Experimental Protocols
The following are detailed, generalized protocols for SPE and LLE of this compound from a biological matrix like plasma. These should be considered as starting points for method development and optimization.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for the extraction of this compound using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma sample
-
Internal standard solution
-
2% Ammonium hydroxide in water
-
Methanol
-
5% Methanol in water
-
Elution solvent: 5% Ammonium hydroxide in methanol
-
Positive pressure or vacuum manifold
-
Sample concentrator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 300 µL of 2% ammonium hydroxide. Vortex to mix. This step lyses cells and adjusts the pH.
-
Conditioning: Condition the SPE cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for analysis (e.g., by LC-MS/MS).
Example Recovery Data for Basic Drugs from Plasma using Polymeric SPE
| Compound | Recovery (%) | %RSD (n=6) |
| Alprazolam | 98.2 | 3.5 |
| Amitriptyline | 99.5 | 2.8 |
| Clonazepam | 97.1 | 4.1 |
| Diazepam | 101.2 | 2.5 |
| Paroxetine | 95.8 | 5.2 |
This data is illustrative and based on similar compounds. Actual recovery for this compound may vary and should be determined experimentally.
SPE Workflow Diagram
Caption: Step-by-step workflow for the SPE of this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol describes a general procedure for extracting this compound from a urine sample.
Materials:
-
Urine sample
-
Internal standard solution
-
1 M Sodium hydroxide (NaOH)
-
Extraction solvent: Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation: To a 1 mL urine sample in a centrifuge tube, add an internal standard.
-
pH Adjustment: Add 1 M NaOH dropwise to adjust the pH of the urine sample to approximately 11. This ensures that this compound is in its neutral form.
-
Extraction: Add 5 mL of MTBE to the tube. Cap the tube and mix by gentle inversion for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent. The sample is now ready for analysis.
Example Recovery Data for Basic Drugs from Urine using LLE
| Compound | Extraction Solvent | Recovery (%) |
| Methamphetamine | MTBE | > 90 |
| Amphetamine | MTBE | > 85 |
| MDMA | Chloroform/Isopropanol | > 90 |
| Paroxetine | Ethyl Acetate | > 88 |
This data is illustrative and based on similar compounds. Actual recovery for this compound should be validated.
LLE Workflow Diagram
Caption: A visual guide to the LLE procedure for this compound.
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isp.idaho.gov [isp.idaho.gov]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Optimizing gradient elution for comprehensive paroxetine impurity profiling
Welcome to the technical support center for optimizing gradient elution in paroxetine impurity analysis. This resource provides troubleshooting guidance, detailed protocols, and data to assist researchers, scientists, and drug development professionals in achieving robust and accurate impurity profiling.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of paroxetine and its related substances.
Q1: Why am I observing poor resolution between paroxetine and its known impurities?
A1: Poor resolution is a common issue that can often be solved by systematically adjusting chromatographic parameters.[1][2] Several factors could be the cause:
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Inadequate Gradient Slope: A gradient that changes too quickly (a steep gradient) may not provide enough time for closely eluting compounds to separate.[3]
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of paroxetine and its impurities, which directly impacts retention and selectivity.[4] An unsuitable pH can lead to co-elution.
-
Suboptimal Column Chemistry: The chosen stationary phase may not have the appropriate selectivity for your specific impurity profile.
-
High Flow Rate: While faster flow rates reduce analysis time, they can decrease peak efficiency and resolution.[1]
-
Incorrect Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of critical pairs.[1]
Troubleshooting Steps:
-
Adjust the Gradient: Try implementing a shallower gradient, especially around the elution time of the critical pair.[3] Introducing an isocratic hold segment in the gradient can also improve separation.[3]
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure a consistent ionization state. Small adjustments to the pH can significantly alter selectivity.[4]
-
Decrease Flow Rate: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.
-
Evaluate Column Temperature: Test the separation at a lower temperature (e.g., decrease from 35°C to 25°C).[1]
-
Consider a Different Column: If other adjustments fail, test a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to introduce a different separation mechanism.
Q2: My chromatogram shows significant peak tailing for the main paroxetine peak. What are the likely causes and solutions?
A2: Peak tailing can compromise peak integration and accuracy. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Active Sites on Column: Uncapped silanol groups on the silica-based stationary phase can interact with basic compounds like paroxetine, causing tailing.[5]
-
Mobile Phase pH Issues: If the mobile phase pH is too close to the analyte's pKa, it can lead to mixed ionization states and poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can result in poor peak shape.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is adequately buffered and the pH is appropriate for paroxetine, which is a basic compound.
-
Use a Different Column: Consider using a column with high-purity silica and robust end-capping, or a hybrid-particle column, which is more resistant to extreme pH levels.[4]
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for signs of column overload.[6]
-
Clean the Column: Flush the column with a strong solvent (as recommended by the manufacturer) to remove potential contaminants.[5] If the problem persists, the column may need replacement.
Q3: I'm seeing a drifting or unstable baseline during my gradient run. How can I fix this?
A3: Baseline drift is a frequent challenge in gradient elution, often caused by the changing composition of the mobile phase.[7][8]
-
Mismatched UV Absorbance: The organic solvent (Mobile Phase B) and the aqueous buffer (Mobile Phase A) may have different UV absorbance at the detection wavelength. As the proportion of B changes, the baseline shifts.[8]
-
Inadequate Equilibration: If the column is not properly re-equilibrated to the initial conditions between runs, the baseline will be unstable and retention times will shift.[5]
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column at low organic concentrations and then elute as the gradient becomes stronger, causing a rising baseline or ghost peaks.[6]
-
Temperature Fluctuations: Poor temperature control of the column can lead to baseline wander.[7]
Troubleshooting Steps:
-
Check Solvent Purity: Use high-purity HPLC or LC-MS grade solvents and freshly prepared buffers.[6] Filter all mobile phases.[7]
-
Optimize Wavelength: If possible, select a detection wavelength where both mobile phase components have low and similar absorbance. For paroxetine, a wavelength of 295 nm is often used.[9]
-
Ensure Proper Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial state. A typical equilibration time is 5-10 column volumes.
-
Use a Column Oven: Maintain a stable column temperature using a thermostatted column compartment to minimize drift.[5]
-
Run a Blank Gradient: Inject your mobile phase as a sample and run the gradient. This will help you diagnose if the issue is coming from your solvents or the system itself.[10]
Data and Experimental Protocols
Table 1: Example UHPLC Gradient Program for Paroxetine Impurity Profiling
This table outlines a validated UHPLC method developed for separating paroxetine from its related compounds B, D, F, and G in under 5 minutes.[9]
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 295 nm[9] |
| Injection Vol. | 2 µL |
| Needle Wash | Strong: 10:90 Water/Acetonitrile; Weak: 5:95 Methanol/Water[9] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 3.0 | 50 | 50 | 6 (Linear) |
| 3.5 | 5 | 95 | 6 (Linear) |
| 4.0 | 5 | 95 | 6 (Linear) |
| 4.1 | 95 | 5 | 6 (Linear) |
| 5.0 | 95 | 5 | 6 (Linear) |
Protocol 1: Standard and Sample Preparation
This protocol is based on methodologies cited for paroxetine analysis.[9]
1. Reagents and Materials:
-
Paroxetine Hydrochloride Reference Standard
-
Paroxetine Impurity Reference Standards (e.g., B, D, F, G)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Volumetric flasks, pipettes, and syringes
-
0.2 µm or 0.45 µm syringe filters
2. Stock Solution Preparation:
-
Paroxetine Stock (1 mg/mL): Accurately weigh and transfer 10 mg of Paroxetine HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 methanol/water solution.[9]
-
Impurity Stock (100 µg/mL): Prepare individual stock solutions for each impurity by dissolving 1 mg in 10 mL of 50:50 methanol/water.[9]
3. Working Standard Preparation (System Suitability):
-
Prepare a combined standard mixture containing paroxetine at a final concentration of 200 µg/mL and each impurity at a level relevant for quantification (e.g., 0.1% to 0.5% of the active ingredient concentration).[9]
-
For example, to prepare a 0.1% impurity mix, dilute the stock solutions into 50:50 methanol/water to achieve 200 µg/mL of paroxetine and 0.2 µg/mL of each impurity.[9]
4. Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to one tablet's nominal paroxetine content and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the mobile phase or a suitable diluent (e.g., 50:50 methanol/water).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Visual Workflow and Logic Diagrams
Gradient Optimization Workflow
This diagram illustrates a systematic approach to developing and optimizing a gradient elution method for impurity analysis.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. mastelf.com [mastelf.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Techniques to enhance resolution between paroxetine and its derivatives
Welcome to the technical support center for the analysis of paroxetine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in achieving good resolution between paroxetine and its related compounds?
A1: The primary challenges in separating paroxetine from its derivatives, such as process-related impurities (e.g., B, D, F, and G) and stereoisomers, include:
-
Co-elution of Impurities: Certain process impurities have very similar retention times to paroxetine, making baseline separation difficult.[1]
-
Enantiomeric Separation: Paroxetine has two chiral centers, resulting in four stereoisomers.[2][3] Separating the therapeutically active (-)-trans isomer from the other enantiomers requires specialized chiral chromatography techniques.[2][4][5]
-
Peak Tailing: Paroxetine, being a basic compound, can interact with residual silanol groups on the silica-based columns, leading to asymmetric peak shapes (tailing).[6][7][8] This can compromise resolution and quantification accuracy.
-
Degradation Products: Paroxetine can degrade under stress conditions (e.g., acidic or oxidative) to form impurities that may interfere with the analysis of the parent drug and other known impurities.[9][10][11]
Q2: Which chromatographic techniques are most effective for paroxetine analysis?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques.[1][2][12]
-
Reverse-Phase HPLC/UHPLC: This is widely used for the separation of paroxetine from its process-related impurities. C18 columns are frequently employed.[1][13] UHPLC offers significant advantages in terms of speed and resolution compared to traditional HPLC.[1]
-
Chiral Chromatography: This is essential for the separation of paroxetine's enantiomers. Polysaccharide-based chiral stationary phases like Chiralpak AD and Chiralcel OD are commonly used.[4][5][14]
Q3: How can I improve the separation of paroxetine from its process-related impurities B and D?
A3: Achieving adequate resolution between paroxetine and impurities B and D is a critical aspect of method development.[1] A systematic approach to method optimization can be highly effective. This involves screening different combinations of column chemistry, mobile phase pH, and organic modifier.[1] For instance, a UHPLC method using a BEH C18 column with a gradient elution of ammonium bicarbonate buffer and acetonitrile at an elevated temperature (60 °C) has been shown to provide excellent resolution.[1]
Troubleshooting Guide
Issue: Poor resolution between paroxetine and a closely eluting impurity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | - Adjust the organic modifier-to-aqueous buffer ratio. - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).[1] - Modify the mobile phase pH to alter the ionization state of paroxetine and the impurity, which can significantly impact retention and selectivity.[1][15] |
| Inappropriate Column Chemistry | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.[1] |
| Gradient Slope is Too Steep | - Decrease the gradient slope (i.e., make the gradient longer) to improve the separation of closely eluting peaks.[1] |
| Temperature is Not Optimized | - Vary the column temperature. Increasing the temperature can improve efficiency and alter selectivity.[1] |
Issue: Peak tailing observed for the paroxetine peak.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silanol Groups | - Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[8][16] - Use a highly deactivated (end-capped) column.[8] - Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites. |
| Column Overload | - Reduce the sample concentration or injection volume.[7][17] |
| Column Bed Deformation or Contamination | - If a void has formed at the column inlet, reversing and flushing the column (disconnected from the detector) may help.[8] - Replace the column inlet frit if it is suspected to be blocked.[17][18] - Use a guard column to protect the analytical column from contaminants.[17] |
Issue: Split peaks are observed.
| Possible Cause | Troubleshooting Step |
| Co-elution of an Interfering Compound | - Adjust the mobile phase composition or gradient to separate the two components.[18] |
| Blocked Column Frit | - Replace the column frit or the entire column.[18] |
| Sample Solvent Incompatibility | - Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Data Presentation
Table 1: UHPLC Method for Paroxetine and Related Compounds B, D, F, and G [1]
| Parameter | Condition |
| Column | BEH C18, 50 mm x 2.1 mm, 1.7-μm |
| Mobile Phase A | 20.0 mM Ammonium Bicarbonate with 1.2% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 65% B in 5 minutes |
| Flow Rate | 0.5 mL/min |
| Temperature | 60 °C |
| Detection | UV |
| Retention Times (min) | Compound B: 2.93, Paroxetine: 3.08, Compound D: 3.24, Compound G: 4.00, Compound F: 4.29 |
| Resolution (Rs) | Paroxetine/Compound B: >1.5, Paroxetine/Compound D: >1.5 |
Table 2: Chiral HPLC Method for Paroxetine Enantiomers [2]
| Parameter | Condition |
| Column | Ovomucoid stationary phase |
| Mobile Phase | 10 mM Phosphate buffer pH 3.5-acetonitrile (98:2, v/v) |
| Flow Rate | 1.5 mL/min |
| Temperature | 23 °C |
| Detection | UV |
| Resolution (Rs) | 2.60 |
Experimental Protocols
Protocol 1: UHPLC Analysis of Paroxetine and Related Compounds [1]
-
Preparation of Mobile Phase A: Dissolve an appropriate amount of ammonium bicarbonate in water to make a 20.0 mM solution. Add 1.2% (v/v) of ammonium hydroxide.
-
Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.
-
Sample Preparation: Prepare a stock solution of paroxetine hydrochloride at 1 mg/mL in a 50:50 methanol-water mixture. Prepare stock solutions of related compounds B, D, and F at 100 µg/mL and related compound G at 200 µg/mL in the same diluent. Create a combined standard by diluting the stock solutions to achieve a final paroxetine concentration of 200 µg/mL and related compounds at 0.2 µg/mL.
-
Chromatographic Conditions:
-
Column: BEH C18, 50 mm x 2.1 mm, 1.7-μm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: Appropriate for the system
-
Detection: UV (wavelength not specified in the source)
-
Gradient Program: Start with 20% B, ramp to 65% B over 5 minutes.
-
-
Analysis: Inject the prepared sample and record the chromatogram.
Protocol 2: Chiral HPLC Separation of Paroxetine Enantiomers [2]
-
Preparation of Mobile Phase: Prepare a 10 mM phosphate buffer and adjust the pH to 3.5. Mix this buffer with acetonitrile in a 98:2 (v/v) ratio.
-
Sample Preparation: Dissolve 2 mg of the paroxetine sample in 10 mL of methanol and then dilute to 100 mL with the 10 mM phosphate buffer (pH 3.5).
-
Chromatographic Conditions:
-
Column: Ultron ES-OVM (Ovomucoid stationary phase)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 23 °C
-
Injection Volume: Appropriate for the system
-
Detection: UV (wavelength not specified in the source)
-
-
Analysis: Inject the sample and acquire the chromatogram to separate the (-)-trans-paroxetine and (+)-trans-paroxetine enantiomers.
Visualizations
Caption: Troubleshooting workflow for poor resolution and peak asymmetry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric separation of the key intermediate of paroxetine using chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phmethods.net [phmethods.net]
- 14. Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Managing matrix effects in bioanalysis of paroxetine impurities
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage matrix effects in the bioanalysis of paroxetine and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of paroxetine and its impurities?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of paroxetine from matrices like human plasma, endogenous substances such as phospholipids, salts, and proteins can be co-extracted with the target analyte.[3]
These co-eluting components can interfere with the ionization process in the mass spectrometer's source, leading to:
-
Ion Suppression: A decrease in the analyte signal, which is the more common effect. This can lead to an underestimation of the analyte concentration and reduced assay sensitivity.[1][4]
-
Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.[1]
Both phenomena can severely compromise the accuracy, precision, and reproducibility of a bioanalytical method, making it crucial to assess and manage these effects during method development and validation.[1][5][6] Paroxetine impurities, which are often structurally similar to the parent drug, are also susceptible to these interferences.[7]
Q2: How can I quantitatively assess matrix effects in my paroxetine assay?
The most common method for quantifying matrix effects is the post-extraction spike analysis . This involves comparing the response of an analyte in a clean solution to its response when spiked into a pre-extracted blank matrix sample.[6][8]
The Matrix Factor (MF) is calculated to quantify the effect:
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution) [8]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
To compensate for variability, a stable isotope-labeled internal standard (SIL-IS), such as paroxetine-d6, is highly recommended. The Internal Standard (IS) Normalized Matrix Factor is then calculated, which should be close to 1 for a robust assay.[3][8]
Troubleshooting Guide
Q3: My paroxetine assay shows significant ion suppression. What steps should I take?
If significant ion suppression is detected, a systematic approach is needed to identify and resolve the issue. The following flowchart outlines key troubleshooting steps.
Experimental Protocols & Data
Q4: What are the recommended sample preparation techniques to minimize matrix effects for paroxetine?
The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and are preferred for robust bioanalytical methods.[4][9]
Comparison of Sample Preparation Techniques for Paroxetine
| Sample Preparation Method | Analyte(s) | Biological Matrix | Typical Recovery (%) | Observed Matrix Effect | Reference |
| Liquid-Liquid Extraction (LLE) | Paroxetine | Human Plasma | ~80% | Minimal (Matrix Factor ~0.96-0.97) | [8][9] |
| LLE | Paroxetine | Human Plasma | 26.0 ± 3.0% | Not specified | [10] |
| LLE | Paroxetine | Urine | 70.0 ± 4.0% | Not specified | [10] |
| Solid-Phase Extraction (SPE) | Paroxetine | Human Plasma | ~61% | Significant (~50% suppression) | [9] |
| SPE | Paroxetine & Fluoxetine | Human Plasma | 69.2% (Paroxetine) | Not specified | [11] |
| SPE | Paroxetine & Imipramine | Human Plasma | 90-95% | Not specified | [11] |
| SPE (Mixed-Mode) | Paroxetine, Fluoxetine | Fish Tissue | >85% | Reduced matrix interferences | [12] |
Detailed Methodologies
Protocol 1: Liquid-Liquid Extraction (LLE) for Paroxetine in Human Plasma (Based on methodologies described in the literature[8][13])
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50-100 µL of human plasma sample.
-
Internal Standard Addition: Add 25 µL of the working internal standard solution (e.g., paroxetine-d6 in methanol).
-
Alkalinization: Add 100 µL of 0.1 M sodium hydroxide and vortex-mix for 1 minute. This ensures paroxetine is in its basic, more extractable form.[13]
-
Extraction: Add 1000 µL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate/hexane 50:50, v/v).[8][13]
-
Mixing: Vortex-mix vigorously for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at ~4000 g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer a portion of the upper organic layer to a clean tube or well, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase reconstitution solution.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Paroxetine in Human Plasma (Based on methodologies described in the literature[11][12])
-
Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 10 mM phosphate buffer).
-
Sample Loading: Pre-treat 0.5 mL of plasma sample (e.g., by adding an internal standard) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences while retaining paroxetine.
-
Elution: Elute the paroxetine and internal standard from the cartridge using 0.5-1 mL of an appropriate elution solvent (e.g., 0.2% formic acid in a methanol-acetonitrile mixture).[11]
-
Evaporation & Reconstitution (if necessary): The eluate can sometimes be injected directly. Alternatively, evaporate the eluent to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Paroxetine in Human Plasma (Based on general best practices[14])
-
Sample Aliquoting: Add 100 µL of human plasma sample to a microcentrifuge tube or filtration plate well.
-
Precipitation: Add 300-500 µL of cold acetonitrile (a 3:1 to 5:1 ratio is recommended for efficient precipitation).[14] Acetonitrile generally provides cleaner supernatants than methanol.
-
Mixing: Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation/Filtration:
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Filtration: Use a 96-well filtration plate designed for PPT.
-
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or analysis plate.
-
Analysis: The supernatant can often be injected directly, but dilution with water or mobile phase may be required to prevent poor peak shape.
Q5: Are there specific paroxetine impurities that require special attention regarding matrix effects?
Paroxetine impurities can arise from synthesis, degradation, or formulation processes.[7] This can include process-related compounds or adducts, such as a paroxetine-lactose adduct that can form during sample preparation of tablets.[15]
-
Similar Properties: Impurities are often structurally related to paroxetine and thus may have similar physicochemical properties. This means they are likely to co-elute and be susceptible to the same matrix interferences.
-
Method Validation: It is crucial to evaluate the matrix effect for each specific impurity being quantified, not just the parent drug. A method that is free of matrix effects for paroxetine may still suffer from interference at the retention time of a specific impurity.
-
Forced Degradation Studies: When analyzing samples from forced degradation studies, be aware that the stressed matrix may contain new components that could cause unexpected matrix effects.[16]
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. longdom.org [longdom.org]
- 9. medprecis.com [medprecis.com]
- 10. Development of conditions for isolation of antidepressant paroxetine from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 14. agilent.com [agilent.com]
- 15. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Benzyldefluoroparoxetine Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of N-Benzyldefluoroparoxetine, a potential impurity or metabolite of Paroxetine. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical methodology based on specific validation requirements.
Experimental Protocols
A detailed experimental protocol for a proposed HPLC-UV method and a comparative LC-MS/MS method for the quantification of this compound are outlined below. These protocols are based on established methods for the parent compound, Paroxetine, and general principles of analytical chemistry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and cost-effective approach for the routine quantification of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and acetonitrile in a 50:50 (v/v) ratio is proposed.
-
Flow Rate: A flow rate of 1.0 mL/min is recommended.
-
Injection Volume: A 20 µL injection volume is standard.
-
Detection: UV detection at a wavelength of 260 nm should be utilized.
-
Column Temperature: The analysis is typically performed at ambient temperature.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: A primary stock solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration of 100 µg/mL.
-
Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to fall within the calibration range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly at low concentration levels, an LC-MS/MS method is the preferred alternative.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column with smaller dimensions (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm particle size) is often used to achieve faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Flow Rate: A lower flow rate, in the range of 0.2-0.5 mL/min, is common.
-
Injection Volume: A smaller injection volume, typically 1-5 µL, is used.
-
Column Temperature: The column is often heated (e.g., 40 °C) to improve peak shape and reproducibility.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.
-
Method Validation Parameters: A Comparative Overview
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following table summarizes the key validation parameters according to the International Council for Harmonisation (ICH) guidelines and compares the expected performance of the HPLC-UV and LC-MS/MS methods.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity/Selectivity | Adequate for routine analysis, but may be susceptible to interference from matrix components or structurally similar compounds. | Highly selective due to the use of MRM, minimizing the risk of interference. |
| Linearity (r²) | Typically ≥ 0.999 over a defined concentration range.[1] | Typically ≥ 0.999 over a wider dynamic range. |
| Accuracy (% Recovery) | Generally within 98-102%.[1] | Generally within 95-105%, even at lower concentrations. |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD values are typically ≤ 2%.[1] | RSD values are often < 15%, especially at the lower limit of quantification. |
| Limit of Detection (LOD) | In the range of ng/mL. For a similar compound, Paroxetine, an LOD of 0.059 µg/mL has been reported.[1] | In the range of pg/mL, offering significantly higher sensitivity. |
| Limit of Quantification (LOQ) | In the range of ng/mL. For Paroxetine, an LOQ of 0.181 µg/mL has been reported.[1] | In the range of pg/mL, allowing for the quantification of trace amounts. |
| Robustness | The method should be robust to small, deliberate changes in parameters like mobile phase composition, pH, and flow rate. | Robustness is also critical and is assessed by varying chromatographic and mass spectrometric parameters. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method, such as the HPLC method for this compound quantification.
Caption: Workflow for Analytical Method Validation
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control where high sensitivity is not a primary concern. In contrast, LC-MS/MS is the superior technique when high sensitivity, selectivity, and a wide dynamic range are necessary, such as in impurity profiling, metabolite identification, or bioanalytical studies. A thorough validation according to ICH guidelines is essential for both methods to ensure the generation of accurate and reliable data.
References
N-Benzyldefluoroparoxetine vs other paroxetine impurities analysis
A comprehensive guide comparing the analysis of N-Benzyldefluoroparoxetine to other impurities of Paroxetine. This guide is intended for researchers, scientists, and professionals in drug development, providing objective comparisons and supporting experimental data for impurity analysis.
Comparison of Analytical Methods for Paroxetine Impurities
The analysis of paroxetine and its impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose. These methods allow for the separation, identification, and quantification of various process-related impurities and degradation products.
This compound is a known process-related impurity in the synthesis of paroxetine. Its chemical structure is similar to paroxetine, which can present challenges in analytical separation. Other significant impurities include Desfluoro paroxetine and various degradation products formed under stress conditions such as acid hydrolysis.[1]
The following table summarizes the chromatographic behavior of this compound and other selected paroxetine impurities based on a representative HPLC method.
| Impurity Name | Structure | Typical Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Paroxetine | (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine | 19.25[2] | - | 10 ng/mL[3] | 25 ng/mL[3] |
| This compound | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine[4][5] | Varies depending on method | > 2.0 (relative to Paroxetine) | Not explicitly found | Not explicitly found |
| Desfluoro paroxetine | (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-phenylpiperidine | Varies depending on method | > 2.0 (relative to Paroxetine) | Not explicitly found | Not explicitly found |
| Impurity-1 (Degradation) | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[6] | 21.12[2] | > 2.0 (relative to Paroxetine) | Not explicitly found | Not explicitly found |
| Impurity-2 (Degradation) | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[6] | 5.28[2] | > 2.0 (relative to Paroxetine) | Not explicitly found | Not explicitly found |
| Paroxetine-lactose adduct | Reaction product of paroxetine and lactose | RRT 0.55[7] | > 2.0 (relative to Paroxetine) | Not explicitly found | Not explicitly found |
Note: The data presented is a compilation from multiple sources and analytical conditions may vary. RRT = Relative Retention Time.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of pharmaceutical impurities. Below are representative experimental protocols for the analysis of paroxetine impurities by HPLC/UHPLC.
Method 1: Gradient HPLC for Degradation Impurities[2]
-
Instrumentation: Waters Alliance 2695 Separations module with a Waters 2996 photo diode array UV detector.
-
Column: X-Terra RP18, 250 x 4.6 mm I.D., 5 µm (Waters).
-
Mobile Phase:
-
A: 0.1% Triethylamine, pH adjusted to 10 with dilute orthophosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Program:
Time (min) %B 0 30 5 30 25 80 35 80 40 30 | 45 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm for Paroxetine and Impurity-1, and 265 nm for Impurity-2.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Method 2: UHPLC for Paroxetine and Related Compounds[3]
-
Instrumentation: UHPLC system with UV detection.
-
Column: 50 mm × 2.1 mm, 1.7-μm particle size.
-
Mobile Phase: Optimized through screening of pH, column chemistry, and organic modifier. A common mobile phase for paroxetine analysis is a mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[8]
-
Gradient: Optimized by varying gradient slope and temperature.
-
Flow Rate: Optimized for UHPLC system and small particle size column.
-
Detection: UV detection.
-
Sample Preparation:
-
Stock solution of paroxetine hydrochloride: 1 mg/mL in 50:50 methanol–water.
-
Stock solutions of related compounds: 100-200 μg/mL in 50:50 methanol–water.
-
Working standard mixture: Paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol–water.
-
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of paroxetine impurities.
Caption: Workflow for Paroxetine Impurity Analysis.
Caption: Logic for Forced Degradation Studies.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Defluoro N-Benzyl Paroxetine Hydrochloride | C26H28ClNO3 | CID 71315283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 8. phmethods.net [phmethods.net]
A Comparative Stability Analysis of N-Benzyldefluoroparoxetine and Paroxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI), and its derivative, N-Benzyldefluoroparoxetine. The stability of a pharmaceutical compound is a critical factor in its development, influencing its shelf-life, formulation, and potential degradation pathways that could impact safety and efficacy. While extensive stability data for Paroxetine is available, this guide also presents a hypothesized stability profile for this compound based on its chemical structure, alongside detailed experimental protocols for a direct comparative study.
Chemical Structures
The structural differences between Paroxetine and this compound are foundational to their potential differences in chemical stability. Paroxetine is characterized by a fluorophenyl group, while this compound, as its name suggests, lacks the fluorine atom and incorporates a benzyl group at the nitrogen of the piperidine ring.
A diagram showing the chemical structures of Paroxetine and hypothesized this compound.
Note: A placeholder image is used for this compound as a publicly available, definitive structure diagram was not found in the initial search. The structure is inferred from the chemical name.
Comparative Stability Profile
The stability of a drug substance is typically evaluated under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[1]
Forced Degradation Studies: A Comparative Summary
The following table summarizes the known degradation profile of Paroxetine under forced conditions and presents a hypothesized profile for this compound.
| Stress Condition | Paroxetine | This compound (Hypothesized) |
| Acid Hydrolysis | Susceptible to degradation, leading to ether cleavage.[1][2] | Likely susceptible to similar ether cleavage. The N-benzyl group may offer some steric hindrance but is unlikely to prevent degradation. |
| Base Hydrolysis | Susceptible to degradation.[1][2] | Expected to be susceptible to base-catalyzed hydrolysis. |
| Oxidative Stress | Relatively stable.[2] | The benzylic proton on the N-benzyl group could be a site for oxidation, potentially leading to more degradation than observed with Paroxetine. |
| Thermal Stress | Generally stable at standard temperatures. | Expected to have comparable thermal stability to Paroxetine. |
| Photostability | Degrades upon exposure to light.[3] Photodegradation is pH-dependent.[3] | The presence of the additional aromatic ring in the N-benzyl group may increase its molar absorptivity in the UV range, potentially leading to greater photosensitivity. |
Potential Degradation Products
| Compound | Known/Hypothesized Degradation Products |
| Paroxetine | - (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine[4]- [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[4]- Products of ether cleavage and further degradation.[2] |
| This compound | - Products of ether cleavage.- N-debenzylation products.- Oxidation products of the benzyl group. |
Experimental Protocols for a Comparative Stability Study
A comprehensive comparative stability study would involve subjecting both compounds to identical stress conditions and analyzing the resulting samples at various time points.
Forced Degradation Study Protocol
The objective of a forced degradation study is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 N HCl. Store the solutions at 60°C for 24, 48, and 72 hours. Neutralize samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of each compound in 10 mL of 0.1 N NaOH. Store the solutions at 60°C for 24, 48, and 72 hours. Neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of each compound in 10 mL of 3% H₂O₂. Store the solutions at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Place 10 mg of each solid compound in a hot air oven at 80°C for 7 days.
-
Photostability Testing: Expose 10 mg of each solid compound to a photostability chamber according to ICH Q1B guidelines.
Workflow for the comparative forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted). The gradient program should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectra of the parent compounds and their degradation products (e.g., 295 nm for Paroxetine).[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Characterization of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the mass of the degradation products and obtain fragmentation patterns for structural elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of isolated degradation products.[4]
Paroxetine's Mechanism of Action: A Simplified Signaling Pathway
Paroxetine selectively inhibits the reuptake of serotonin (5-HT) from the synaptic cleft by binding to the serotonin transporter (SERT). This action increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This mechanism is central to its therapeutic effects in treating depression and anxiety disorders.
Simplified signaling pathway illustrating Paroxetine's mechanism of action.
Conclusion
This guide outlines a framework for a comparative stability study of this compound and Paroxetine. Based on chemical principles, this compound may exhibit different stability characteristics, particularly under oxidative and photolytic stress, due to the replacement of the fluoro group with an N-benzyl moiety. The provided experimental protocols offer a robust methodology for conducting a direct comparison, which is essential for the development and formulation of new drug candidates. The known stability profile of Paroxetine serves as a crucial benchmark in this comparative analysis.[6][7][8]
References
- 1. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. Paroxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Determining the Relative Response Factor of N-Benzyldefluoroparoxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of N-Benzyldefluoroparoxetine, a critical parameter in the accurate quantification of impurities in pharmaceutical substances. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing.[1][2] The RRF is used to control impurities by chromatographic methods like HPLC and GC, allowing for their quantification without the need for an impurity standard in every analysis.[2] This document outlines the prevalent High-Performance Liquid Chromatography (HPLC) based method and introduces Quantitative Nuclear Magnetic Resonance (qNMR) as a potent alternative, complete with detailed experimental protocols and comparative data.
Understanding the Relative Response Factor (RRF)
In chromatographic analysis, the detector's response can vary between the main analyte and its impurities. The RRF is a crucial factor that corrects for these differences in detector response, ensuring accurate quantification.[3] It is defined as the ratio of the response factor of an impurity to the response factor of the API.[2] The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for measuring impurity content, highlighting its importance in regulatory compliance.[4]
Comparative Analysis of RRF Determination Methods
Table 1: Comparison of HPLC and qNMR for RRF Determination
| Parameter | HPLC-UV Method | qNMR Method |
| Principle | Based on the differential UV response of the analyte and impurity at a specific wavelength. | Based on the direct proportionality of the NMR signal integral to the number of protons and the molar concentration.[5] |
| Primary Standard Requirement | Requires a well-characterized reference standard for both the API (Paroxetine) and the impurity (this compound). | Requires a certified internal standard of known purity. Does not require an impurity reference standard for quantification after initial characterization.[5] |
| Accuracy | High, but dependent on the purity of the reference standards and the accuracy of their weighed amounts. | Very high, as it is a primary ratio method. Less susceptible to variations in experimental conditions.[5] |
| Precision | Generally high, with Relative Standard Deviation (RSD) typically < 2%. | Excellent, with RSD often < 1%. |
| Linearity (Typical Range) | 0.05% to 0.3% of the API concentration. | Wide dynamic range. |
| Sample Throughput | Moderate to high, suitable for routine quality control. | Lower, more suitable for characterization and validation rather than routine testing. |
| Cost (Instrument) | Moderate | High |
| Cost (Per Sample) | Low to moderate | Moderate to high |
Experimental Protocols
I. RRF Determination of this compound by HPLC-UV
This protocol describes the determination of the RRF of this compound with respect to Paroxetine using the slope method, which is a widely accepted approach.[2][4]
1. Materials and Reagents:
-
Paroxetine Reference Standard (CRS)
-
This compound
-
Acetonitrile (HPLC grade)
-
Ammonium formate (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions (Typical):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and Ammonium formate buffer (pH adjusted) in a suitable gradient or isocratic mode.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm (based on typical methods for Paroxetine analysis)
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Stock Solution of Paroxetine: Accurately weigh about 25 mg of Paroxetine CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Stock Solution of this compound: Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Linearity Solutions: Prepare a series of at least five concentrations for both Paroxetine and this compound, ranging from the limit of quantification (LOQ) to approximately 150% of the target impurity concentration (e.g., 0.15%).[2] These solutions should be prepared by diluting the respective stock solutions with the mobile phase.
4. Experimental Procedure:
-
Inject each linearity solution for both Paroxetine and this compound into the HPLC system in triplicate.
-
Record the peak areas from the resulting chromatograms.
-
Plot a calibration curve of peak area versus concentration for both Paroxetine and this compound.
-
Determine the slope of the regression line for each compound.
5. Calculation of RRF: The RRF is calculated using the following formula:
RRF = (Slope of this compound) / (Slope of Paroxetine)
Table 2: Representative Data for HPLC-UV RRF Determination
| Analyte | Concentration (µg/mL) | Mean Peak Area (n=3) |
| Paroxetine | 0.5 | 15000 |
| 1.0 | 30000 | |
| 1.5 | 45000 | |
| 2.0 | 60000 | |
| 2.5 | 75000 | |
| Slope (Paroxetine) | 30000 | |
| R² | 0.9999 | |
| This compound | 0.5 | 13500 |
| 1.0 | 27000 | |
| 1.5 | 40500 | |
| 2.0 | 54000 | |
| 2.5 | 67500 | |
| Slope (this compound) | 27000 | |
| R² | 0.9998 | |
| Calculated RRF | 0.90 |
II. RRF Determination of this compound by qNMR
Quantitative NMR offers an alternative and highly accurate method for RRF determination without the need for an impurity reference standard for routine quantification once the structure is confirmed.[5]
1. Materials and Reagents:
-
Paroxetine
-
This compound
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d6)
2. NMR Spectrometer Conditions (Typical):
-
Field Strength: 400 MHz or higher
-
Solvent: DMSO-d6
-
Pulse Sequence: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 > 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
3. Preparation of Sample:
-
Accurately weigh a known amount of this compound and the certified internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
4. Experimental Procedure:
-
Acquire the ¹H NMR spectrum.
-
Identify well-resolved, characteristic signals for both this compound and the internal standard.
-
Integrate the selected signals.
5. Calculation of Purity and RRF: The purity of the this compound sample is first determined using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = this compound
Once the purity of the this compound is established, its RRF can be determined by preparing a solution containing known concentrations of both Paroxetine and the now-characterized this compound and analyzing it by HPLC-UV as described in the previous section.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for RRF determination.
Caption: Workflow for RRF determination by HPLC-UV and qNMR.
Conclusion
The determination of the Relative Response Factor is a critical step in the development of robust analytical methods for pharmaceutical products. While HPLC-UV remains the industry standard for routine analysis due to its high throughput and cost-effectiveness, qNMR presents a powerful and highly accurate orthogonal method for the characterization of impurities and the establishment of their RRFs.[5] For this compound, establishing a reliable RRF will ensure the accurate monitoring of its levels in Paroxetine drug substances and products, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The choice of method will depend on the specific requirements of the analysis, with qNMR being particularly valuable for the initial characterization and validation of reference materials.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. veeprho.com [veeprho.com]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. enovatia.com [enovatia.com]
A Comparative Guide to Analytical Methods for Paroxetine Degradation Products
For researchers, scientists, and drug development professionals, ensuring the stability and purity of pharmaceutical products is paramount. This guide provides a detailed comparison of analytical methodologies for the cross-validation of paroxetine degradation products, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Visible Spectrophotometry.
This publication offers an objective comparison of the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs. Detailed experimental protocols are provided for key methodologies, and quantitative data are summarized in structured tables for straightforward comparison.
Introduction to Paroxetine Stability and Degradation
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. The identification and quantification of its degradation products are critical for quality control and to ensure the safety and efficacy of the drug product. Stability-indicating analytical methods are therefore essential to separate and quantify paroxetine in the presence of its potential degradation products.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for monitoring paroxetine degradation is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis. This section compares the performance of three widely used techniques: HPLC, UHPLC, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For paroxetine, various reversed-phase HPLC methods have been developed and validated to separate the active pharmaceutical ingredient (API) from its degradation products. These methods typically offer good selectivity and sensitivity.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. For the analysis of paroxetine and its related substances, UHPLC can offer significant advantages in terms of throughput and efficiency.[1]
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of paroxetine. These methods are based on the measurement of the absorbance of light by the analyte in solution. While generally less specific than chromatographic techniques, validated spectrophotometric methods can be suitable for routine quality control where the degradation profile is well-characterized.
Performance Data Comparison
The following tables summarize the key performance parameters for representative HPLC, UHPLC, and UV-Visible Spectrophotometric methods used for the analysis of paroxetine. This data facilitates a direct comparison of their capabilities.
Table 1: Comparison of Chromatographic Methods (HPLC vs. UHPLC) for Paroxetine Analysis
| Parameter | HPLC Method | UHPLC Method[1] |
| Column | C18 (e.g., Inertsil, 5 µm, 15 cm x 4.6 mm)[2] | C18 (e.g., ACQUITY UPLC BEH, 1.7 µm, 50 mm x 2.1 mm)[1] |
| Mobile Phase | Isocratic: 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0)-ACN (60:40, v/v)[2] | Gradient: (A) 0.1% Formic acid in water, (B) 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 - 1.5 mL/min | 0.5 mL/min[1] |
| Detection | UV at 235 nm[2] | UV at 295 nm[1] |
| Run Time | > 10 min | < 5 min[1] |
| Linearity Range | 5-25 µg/mL | 0.1 - 0.3 mg/mL (for paroxetine)[1] |
| LOD | Not specified | 10 ng/mL (for paroxetine)[1] |
| LOQ | Not specified | 25 ng/mL (for paroxetine)[1] |
| Precision (%RSD) | < 2% | < 2.0% (for paroxetine peak area)[1] |
| Accuracy (% Recovery) | 98-102% | 98-102% for related compounds[1] |
Table 2: Performance Data for a Validated UV-Visible Spectrophotometric Method for Paroxetine
| Parameter | UV-Visible Spectrophotometric Method[1][2] |
| Solvent | Methanol[2] |
| λmax | 294 nm[1][2] |
| Linearity Range | 10 - 60 µg/mL[2] |
| Correlation Coefficient (R²) | 0.999[2] |
| LOD | 0.206 µg/mL[2] |
| LOQ | 0.625 µg/mL[2] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections provide the experimental protocols for the compared methods.
HPLC Method for Paroxetine and Related Substances
This method is a stability-indicating assay for paroxetine in tablets.[2]
-
Chromatographic System:
-
Column: C18, 5 µm, 15 cm x 4.6 mm (e.g., Inertsil)[2]
-
Mobile Phase: Isocratic elution with a mixture of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[2]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of paroxetine hydrochloride in the mobile phase at a concentration of 0.4 mg/mL.[2]
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-25 µg/mL).
-
-
Sample Preparation:
-
For tablets, weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of paroxetine and transfer to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
UHPLC Method for Paroxetine and Related Compounds
This method provides a rapid separation of paroxetine from its related compounds.[1]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of paroxetine hydrochloride at 1 mg/mL in 50:50 methanol-water.[1]
-
Prepare stock solutions of related compounds at appropriate concentrations in the same solvent.[1]
-
Prepare a combined working standard mixture containing paroxetine and related compounds at the desired concentrations.[1]
-
-
Sample Preparation:
-
Dissolve the sample in 50:50 methanol-water to achieve a target concentration of paroxetine.
-
Filter the solution through a 0.2 µm filter before injection.
-
UV-Visible Spectrophotometric Method for Paroxetine
This method is a simple and cost-effective approach for the quantification of paroxetine.[1][2]
-
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
-
Reagents:
-
Methanol (analytical grade).[2]
-
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 100 mg of paroxetine hydrochloride and dissolve it in 100 mL of methanol to get a concentration of 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 10-60 µg/mL.[2]
-
Measurement: Measure the absorbance of the working standard solutions at 294 nm against a methanol blank.[1][2]
-
Calibration Curve: Plot a graph of absorbance versus concentration and determine the regression equation.
-
-
Sample Analysis:
-
Prepare a sample solution in methanol with a concentration expected to be within the linear range.
-
Measure the absorbance of the sample solution at 294 nm.
-
Calculate the concentration of paroxetine in the sample using the regression equation from the calibration curve.
-
Visualizing Methodologies and Degradation Pathways
To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Simplified degradation pathway of paroxetine under stress.
Conclusion
The choice of an analytical method for the cross-validation of paroxetine degradation products depends on the specific requirements of the analysis. UHPLC offers the fastest analysis time and highest resolution, making it ideal for complex samples and high-throughput environments.[1] HPLC provides a robust and reliable alternative, while UV-Visible spectrophotometry is a simple and cost-effective option for routine analysis of known degradants. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision based on their analytical needs and available resources.
References
A Comparative Analysis of SERT Binding Affinity: N-Benzyldefluoroparoxetine vs. Paroxetine
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the serotonin transporter (SERT) binding affinities of N-Benzyldefluoroparoxetine and its parent compound, paroxetine, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the serotonin transporter (SERT) binding affinities of this compound and the well-established selective serotonin reuptake inhibitor (SSRI), paroxetine. Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and provides visual representations of the comparative logic and experimental workflow.
Quantitative Comparison of SERT Binding Affinity
The binding affinity of a compound for its target is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
A study on paroxetine analogs has shown that the desfluoro analog of paroxetine exhibits a SERT binding affinity very similar to that of paroxetine itself[1]. This suggests that the 4-fluoro substituent is not essential for high-affinity binding to the serotonin transporter.
Conversely, studies on N-substituted paroxetine analogs have demonstrated that modification at the piperidine nitrogen generally leads to a decrease in SERT binding affinity. For instance, N-methylation of paroxetine resulted in a 9.5-fold decrease in potency[1]. Extending the N-alkyl chain to a propyl or hexyl group led to a more pronounced loss in binding affinity[1]. This trend suggests that steric hindrance at the nitrogen atom can negatively impact the interaction with the transporter.
Based on these findings, it is reasonable to hypothesize that while the defluorination of this compound would likely have a minimal effect on its SERT binding affinity compared to an N-Benzylparoxetine analog, the presence of the bulky N-benzyl group would significantly reduce its affinity compared to paroxetine.
The following table summarizes the available experimental data for paroxetine and its desfluoro analog.
| Compound | Target | Radioligand | Assay Type | Kᵢ (nM) |
| Paroxetine | rat SERT (rSERT) | [³H]citalopram | Competition Binding Assay | 0.311[1] |
| Desfluoroparoxetine | rat SERT (rSERT) | [³H]citalopram | Competition Binding Assay | 0.557[1] |
| Paroxetine | human SERT (hSERT) | [³H]paroxetine | Competition Binding Assay | ~0.05 - 1[2] |
Experimental Protocols
The determination of SERT binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.
Radioligand Competition Binding Assay for SERT
Objective: To determine the binding affinity (Kᵢ) of a test compound for the serotonin transporter.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the serotonin transporter (e.g., HEK293-hSERT cells) or from brain tissue rich in SERT (e.g., rat brain cortex).
-
Radioligand: A tritiated ligand with high affinity for SERT, such as [³H]paroxetine or [³H]citalopram.
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine or fluoxetine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer. A set of tubes containing the radioligand and a high concentration of a known SERT inhibitor is included to determine non-specific binding. Total binding is measured in the absence of any competing ligand.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the logical comparison of the compounds and the experimental workflow.
Caption: Logical flow comparing the structural modifications from paroxetine to this compound and their hypothesized impact on SERT binding affinity.
Caption: Step-by-step workflow of a competitive radioligand binding assay to determine SERT binding affinity.
References
A Comparative Guide to ICH Guidelines for Analytical Method Validation of Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical methods used to control impurities in drug substances and products. It is designed to offer an objective analysis of the ICH requirements, supported by structured data, detailed experimental protocols, and clear visual workflows, to aid in the development and validation of robust and compliant analytical methods.
Introduction to ICH Impurity Guidelines
The ICH has established a set of globally harmonized guidelines to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2] Key among these are the guidelines that address the control of impurities:
-
ICH Q2(R2): Validation of Analytical Procedures [3] This guideline outlines the necessary validation parameters for various analytical procedures, ensuring they are suitable for their intended purpose.[3][4]
-
ICH Q3A(R2): Impurities in New Drug Substances [5][6] This document provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis.[6]
-
ICH Q3B(R2): Impurities in New Drug Products [7][8] This guideline focuses on the reporting and control of degradation products in new drug products.[7]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][9] Adherence to these guidelines is critical for regulatory submissions in major markets, including the United States, the European Union, and Japan.[1][10]
Comparison of Analytical Validation Parameters: ICH vs. General Approaches
The following tables summarize the quantitative requirements for key analytical method validation parameters as stipulated by ICH guidelines, compared to more general, less stringent approaches that might be employed in non-regulatory or early development settings.
Table 1: Accuracy and Precision
| Parameter | ICH Guideline Requirements | General (Non-ICH) Approach |
| Accuracy | Recovery should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., 3 concentrations/3 replicates each) covering the specified range.[11] For impurities, accuracy should be assessed on samples spiked with known amounts of impurities.[11] Acceptance criteria are typically 80-120% recovery for impurity quantification.[12] | May involve fewer determinations and a narrower range. A single-point recovery study might be performed. Acceptance criteria may be less stringent (e.g., 70-130%). |
| Precision | Repeatability (Intra-assay precision): Assessed using a minimum of 9 determinations covering the specified range (e.g., 3 concentrations/3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.[4] Intermediate Precision: Assessed by varying experimental conditions (e.g., days, analysts, equipment).[3] Reproducibility: Assessed through inter-laboratory trials (not always required for submission). | Repeatability may be assessed with fewer replicates. Intermediate precision may not be formally evaluated. |
| Acceptance Criteria (Precision) | For impurities, the Relative Standard Deviation (RSD) should generally be ≤ 5%.[13] | RSD acceptance criteria may be wider, for instance, ≤ 15%. |
Table 2: Linearity, Range, and Sensitivity
| Parameter | ICH Guideline Requirements | General (Non-ICH) Approach |
| Linearity | Should be evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods (e.g., calculation of a regression line by the method of least squares).[11] A minimum of 5 concentrations is recommended.[11] The correlation coefficient (r²) should typically be ≥ 0.99.[12] | Linearity may be assumed over a narrow range with fewer data points. A correlation coefficient of > 0.98 may be considered acceptable. |
| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11] For impurities, the range should cover from the reporting level of the impurity to 120% of the specification.[14] | The range may be narrower and may not be as rigorously defined by precision and accuracy data at the extremes. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The quantitation limit for the analytical procedure should not be more than the reporting threshold.[15][16] Typically determined by a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope of the calibration curve.[17] | May be less formally determined, often as the lowest point on the calibration curve. Precision and accuracy at the LOQ may not be as rigorously assessed. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18] Typically determined by visual evaluation, a signal-to-noise ratio of 3:1, or by using the standard deviation of the response and the slope of the calibration curve.[17] | Often determined by visual inspection or instrumental software without formal verification. |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of an analytical method for impurities, based on ICH guidelines.
Protocol 1: Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Methodology:
-
Preparation of Samples:
-
Prepare a solution of the drug substance.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution containing all excipients.
-
Prepare a spiked sample by adding known amounts of impurities and degradation products to the drug substance solution.
-
Prepare a spiked placebo sample by adding known amounts of impurities and degradation products to the placebo solution.
-
-
Forced Degradation Studies:
-
Expose the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation.[11]
-
Analyze the stressed samples to identify and separate degradation products from the parent drug.
-
-
Analysis:
-
Analyze all prepared samples using the proposed analytical method (e.g., HPLC).
-
For chromatographic methods, assess the resolution between the peak of the main analyte and the peaks of the impurities. A resolution (Rs) of > 1.5 is generally considered acceptable.[19]
-
If impurity standards are not available, compare the impurity profile of the test samples with that obtained from a second, well-characterized procedure.[11]
-
-
Acceptance Criteria:
-
The method must be able to separate and detect impurities in the presence of the main drug substance and excipients.[1]
-
No significant interference from the placebo or known impurities should be observed at the retention time of the analyte.
-
Protocol 2: Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Methodology:
-
Sample Preparation:
-
Prepare a minimum of 3 concentration levels of impurities, spanning the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
For each concentration level, prepare 3 replicate samples by spiking a known amount of the impurity standard into the drug product matrix.
-
-
Analysis:
-
Analyze the spiked samples using the validated analytical method.
-
Calculate the percentage recovery of the impurity at each concentration level.
-
-
Acceptance Criteria:
-
The mean recovery should be within an acceptable range, typically 80% to 120% for impurity analysis.[12]
-
Protocol 3: Linearity
Objective: To demonstrate the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]
Methodology:
-
Standard Preparation:
-
Prepare a series of at least 5 concentrations of the impurity standard across the desired range (e.g., from the LOQ to 120% of the specification limit).[12]
-
-
Analysis:
-
Analyze each concentration in triplicate.
-
Plot a graph of the mean response versus the concentration.
-
-
Data Evaluation:
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[12]
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
Visualizing the Validation Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the analytical method validation process for impurities as guided by ICH principles.
Caption: General workflow for analytical method validation as per ICH guidelines.
Caption: Key validation focus areas for impurity analytical methods.
References
- 1. tasianinch.com [tasianinch.com]
- 2. Overview of Impurity Profiling Methodologies in the US and Europe [wisdomlib.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
- 17. impurity profiling LOD LOQ – Pharma Validation [pharmavalidation.in]
- 18. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
A Proposed Framework for an Inter-laboratory Comparison of N-Benzyldefluoroparoxetine Assay
Introduction: This guide outlines a proposed framework for an inter-laboratory comparison (ILC) or proficiency testing (PT) scheme for the quantitative analysis of N-Benzyldefluoroparoxetine in human plasma. As a derivative of paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI), ensuring the accuracy and comparability of analytical methods for this compound is crucial for research and development in pharmacology and toxicology. Inter-laboratory comparisons are essential for evaluating the performance of different laboratories, identifying potential analytical discrepancies, and establishing the reliability of analytical methods.[1] This document provides a standardized experimental protocol, data analysis procedures, and performance evaluation criteria to guide participating laboratories.
Experimental Protocols
This section details the proposed methodology for the quantification of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for this type of analysis.[2][3][4][5][6]
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized)
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-d4).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 600 µL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [Hypothetical m/z]; IS: [Hypothetical m/z] |
| Source Temp | 500°C |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low, medium, and high (e.g., 1.5, 20, and 80 ng/mL).
Inter-laboratory Comparison Design
Study Samples
Each participating laboratory will receive a set of blind samples:
-
Five plasma samples with unknown concentrations of this compound.
-
One blank plasma sample.
Reporting Results
Laboratories are required to perform the analysis in triplicate and report the mean concentration for each unknown sample. Additionally, laboratories should provide their calibration curve data and the results for their internal quality control samples.
Data Presentation and Performance Evaluation
The performance of each laboratory will be evaluated based on the reported concentrations of the blind samples. The statistical analysis will follow ISO 13528 guidelines.
Hypothetical Laboratory Results
The following table presents hypothetical results from five participating laboratories for a sample with an assigned value of 25.0 ng/mL.
| Laboratory ID | Reported Conc. (ng/mL) |
| Lab 01 | 24.5 |
| Lab 02 | 26.2 |
| Lab 03 | 23.8 |
| Lab 04 | 28.1 |
| Lab 05 | 25.5 |
Assay Performance Characteristics
The following table summarizes the typical performance characteristics that should be achieved by the analytical method.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
Performance Evaluation using Z-Scores
Z-scores will be calculated to compare each laboratory's results to the consensus mean of all participants.[7][8][9] The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (consensus mean of all laboratories).
-
σ is the standard deviation of the results from all laboratories.
Interpretation of Z-Scores:
-
2.0 < |Z| < 3.0: Questionable performance, investigation is required.[7][8]
-
|Z| ≥ 3.0: Unsatisfactory performance, corrective action is necessary.[7][8]
Hypothetical Z-Score Calculation and Evaluation
Based on the hypothetical results in section 3.1:
-
Assigned Value (Mean, X): 25.62 ng/mL
-
Standard Deviation (σ): 1.64
| Laboratory ID | Reported Conc. (ng/mL) | Z-Score | Performance |
| Lab 01 | 24.5 | -0.68 | Satisfactory |
| Lab 02 | 26.2 | 0.35 | Satisfactory |
| Lab 03 | 23.8 | -1.11 | Satisfactory |
| Lab 04 | 28.1 | 1.51 | Satisfactory |
| Lab 05 | 25.5 | -0.07 | Satisfactory |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound assay.
Signaling Pathway of Paroxetine
Paroxetine, from which this compound is derived, is a selective serotonin reuptake inhibitor (SSRI). It primarily acts on the serotonin transporter (SERT).
Caption: Paroxetine's mechanism of action via SERT inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 5. longdom.org [longdom.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 9. biodieselmagazine.com [biodieselmagazine.com]
A Comparative Guide to the N-Benzyldefluoroparoxetine Impurity Profile in Paroxetine Salts
N-Benzyldefluoroparoxetine, also known as Paroxetine Impurity F, is a significant impurity that needs to be monitored and controlled during the manufacturing process of Paroxetine to meet regulatory requirements.[1][2][3] The presence of impurities can affect the efficacy and safety of the final drug product. Therefore, robust analytical methods are crucial for the identification and quantification of such impurities.
Understanding the this compound Impurity
This compound is a synthetic precursor or byproduct in some manufacturing routes of Paroxetine. Its structure is similar to Paroxetine but lacks the fluorine atom on the phenyl ring and has a benzyl group on the piperidine nitrogen. The control of this impurity is essential to ensure the quality of the Paroxetine API.
Caption: Relationship between Paroxetine Synthesis and Impurity Formation.
Data on this compound Impurity
As previously mentioned, specific quantitative data comparing the levels of this compound across different Paroxetine salts is not publicly available. However, the table below summarizes the key information about this impurity and a typical analytical method for its detection. This information is crucial for any researcher aiming to perform a comparative analysis.
| Parameter | Description |
| Impurity Name | This compound (Paroxetine Impurity F) |
| CAS Number | 105813-39-6 (Hydrochloride salt) |
| Molecular Formula | C26H27NO3 (Free base) |
| Molecular Weight | 401.50 g/mol (Free base) |
| Typical Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | C18 reverse-phase column |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometry |
| Limit of Detection (LOD) | Typically in the range of ng/mL |
| Limit of Quantification (LOQ) | Typically in the range of ng/mL |
Experimental Protocol for Impurity Profiling
The following is a general experimental protocol for the analysis of this compound in a Paroxetine salt sample using High-Performance Liquid Chromatography (HPLC). This method can be adapted and validated for the specific Paroxetine salt being analyzed.
Objective: To separate, identify, and quantify the this compound impurity in a Paroxetine salt sample.
Materials and Reagents:
-
Paroxetine salt sample (e.g., Hydrochloride, Mesylate, or Besylate)
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions (Example):
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile in a specific ratio (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of methanol and water) to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to various known concentrations.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve a known amount of the Paroxetine salt sample in the diluent to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and the peak areas.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the amount of the impurity in the Paroxetine salt sample, typically expressed as a percentage (w/w).
-
Caption: Workflow for HPLC Analysis of this compound.
Conclusion
While a direct comparison of this compound impurity levels in different Paroxetine salts is not available in existing literature, this guide provides the necessary background information and a robust analytical framework for researchers to conduct such investigations. The provided experimental protocol for HPLC analysis serves as a starting point for method development and validation. By applying these methodologies, drug development professionals can effectively monitor and control this critical impurity, ensuring the quality and safety of Paroxetine drug products, regardless of the salt form. Further research in this area would be beneficial to the pharmaceutical industry to better understand the impurity profiles of different Paroxetine salts.
References
A Comparative Guide to the Genotoxicity of N-Benzyldefluoroparoxetine and Paroxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxic potential of N-Benzyldefluoroparoxetine against its parent compound, paroxetine. While extensive data on paroxetine's genotoxicity exists, presenting a mixed profile, there is a notable lack of publicly available information on this compound. This document outlines a proposed battery of standard genotoxicity assays and presents a hypothetical data set to illustrate how such a comparison would be structured. The experimental protocols provided are based on established methodologies to ensure reproducibility and regulatory acceptance.
Introduction to Genotoxicity Assessment in Drug Development
Genotoxicity assessment is a critical component of drug safety evaluation, aimed at identifying compounds that can induce genetic damage. Such damage can lead to mutations, chromosomal aberrations, and potentially carcinogenesis. Regulatory agencies worldwide mandate a standard battery of in vitro and in vivo genotoxicity tests before a new drug candidate can proceed to clinical trials.
Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), has been the subject of numerous genotoxicity studies with some conflicting results. While some studies have indicated potential genotoxic effects, others have found it to be non-genotoxic[1][2]. One study suggested that paroxetine may enhance DNA damage in cancer cells by downregulating DNA repair proteins[3]. This compound is a derivative of paroxetine. A comprehensive evaluation of its genotoxic profile is essential to determine if this structural modification has altered its interaction with genetic material.
Comparative Genotoxicity Data: A Hypothetical Analysis
The following table presents a hypothetical summary of results from a standard battery of genotoxicity assays for paroxetine and this compound. This data is for illustrative purposes to guide a comparative assessment.
| Assay | Test System | Metabolic Activation (S9) | Paroxetine (Hypothetical Result) | This compound (Hypothetical Result) | Endpoint Measured |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | With and Without | Negative | Negative | Gene Mutation |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes or CHO cells | With and Without | Equivocal | Negative | Chromosomal Damage (Clastogenicity & Aneugenicity) |
| In Vitro Comet Assay (Single Cell Gel Electrophoresis) | Human hepatocytes (HepaRG) | With and Without | Positive | Negative | DNA Strand Breaks |
| In Vivo Micronucleus Test | Rodent bone marrow erythrocytes | N/A | Negative | Not Tested | Chromosomal Damage |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively[4][5][6].
Objective: To evaluate the potential of the test compounds to induce reverse mutations at the histidine or tryptophan locus.
Methodology:
-
Strain Preparation: Overnight cultures of the bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are prepared.
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism[7].
-
Exposure: The test compound, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage, specifically clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain)[8][9].
Objective: To determine if the test compounds induce the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) is cultured to a logarithmic growth phase.
-
Treatment: Cells are exposed to various concentrations of the test compound, with and without metabolic activation (S9), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored[10][11].
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells[12][13].
Objective: To quantify the extent of DNA damage induced by the test compounds.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line (e.g., HepaRG).
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail"[14][15].
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software. An increase in tail length and intensity corresponds to a higher level of DNA damage.
Visualizations: Workflows and Pathways
To better illustrate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparative genotoxicity assessment.
Caption: Hypothetical pathway of paroxetine-induced genotoxicity.
Conclusion
The assessment of this compound's genotoxic potential is a crucial step in its development. This guide proposes a structured, comparative approach against its parent compound, paroxetine, using a standard battery of genotoxicity assays. The provided experimental protocols and illustrative diagrams offer a clear framework for researchers. Given the conflicting reports on paroxetine's genotoxicity, a direct comparison will be vital to determine if the structural modifications in this compound have resulted in a more favorable safety profile. The execution of these studies will provide the necessary data to make an informed decision on the continued development of this new chemical entity.
References
- 1. A Systematic Review on the Genotoxic Effects of Selective Serotonin Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. DNA repair proteins as the targets for paroxetine to induce cytotoxicity in gastric cancer cell AGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 10. Micronucleus Assay [bio-protocol.org]
- 11. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
Performance of different HPLC columns for paroxetine impurity separation
The selection of an appropriate HPLC column is critical for the accurate and reliable separation of paroxetine from its impurities. This guide provides a comparative overview of various HPLC columns and methodologies reported for this purpose, offering insights into their performance based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to aid in method development and selection.
Performance Comparison of HPLC Columns
The performance of different HPLC columns for the separation of paroxetine and its impurities is influenced by factors such as the stationary phase chemistry, particle size, column dimensions, and the mobile phase composition. Below is a summary of various columns and their operational parameters as reported in scientific literature and pharmacopeial methods.
| Column Type | Dimensions (mm) & Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Detection | Key Separations/Observations | Reference |
| USP L1 Packing (C18) | 3.9 x 150, 5 µm | Gradient: Acetonitrile, Tetrahydrofuran, Water, Trifluoroacetic Acid | 1.0 | UV 210 nm | USP method for organic impurities.[1] | [1] |
| ACQUITY UPLC BEH C18 | 2.1 x 50, 1.7 µm | Gradient: Acetonitrile and 20 mM Ammonium Bicarbonate (pH 10) | 0.5 | UV 295 nm | Achieved separation of paroxetine and related compounds B, D, F, and G in less than 5 minutes.[2] | [2] |
| ACQUITY UPLC BEH Shield RP18 | 2.1 x 50, 1.7 µm | Screened with different organic modifiers and pH. | 0.5 | UV 295 nm | Part of a column selectivity comparison study for method development.[2] | [2] |
| ACQUITY UPLC BEH Phenyl | 2.1 x 50, 1.7 µm | Screened with different organic modifiers and pH. | 0.5 | UV 295 nm | Part of a column selectivity comparison study for method development.[2] | [2] |
| Chiralpak IA-3 (amylose-based) | Not Specified | Ethanol:Water:Diethylamine (80:20:0.1 v/v/v) | Not Specified | Not Specified | Baseline separation of paroxetine enantiomers from five other chiral and achiral impurities.[3] | [3] |
| Ultron ES-OVM (ovomucoid) | Not Specified | Not Specified | Not Specified | Not Specified | Developed for the enantioseparation of (-)-trans-paroxetine and (+)-trans-paroxetine.[4] | [4] |
| Inertsil C18 | 4.6 x 250, 5 µm | Isocratic: 10mM Ammonium Formate and Acetonitrile (50:50 v/v) | 1.0 | UV 220 nm | A simple and rapid method for the estimation of paroxetine in pure form and tablets.[5] | [5] |
| X-Terra RP18 | 4.6 x 250, 5 µm | Gradient: Acetonitrile and 0.1% Triethylamine (pH 10) | 1.0 | UV 285 nm & 265 nm | Used for the analysis of paroxetine and its degradation products.[6] | [6] |
| Welchrom C18 | 4.6 x 250, 5 µm | Isocratic: Phosphate buffer (pH 6.8) and Acetonitrile (50:50 v/v) | 1.0 | UV 260 nm | Retention time of paroxetine was found to be 3.71 min.[7] | [7] |
| BDS Hypersil C18 | Not Specified | Acetonitrile and Phosphate Buffer | Not Specified | LC-MS/MS | Analysis of paroxetine in human plasma with a run time of 1.7 minutes.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of key experimental protocols from the cited literature.
1. USP Method for Organic Impurities (Procedure 2)[1]
-
Column: 3.9-mm × 15-cm; 5-µm packing L1.
-
Mobile Phase: A gradient mixture of Solution A (Tetrahydrofuran, water, and trifluoroacetic acid; 20:180:1) and Solution B (Acetonitrile, tetrahydrofuran, and trifluoroacetic acid; 180:20:1).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV 210 nm.
-
Injection Volume: 25 µL.
-
Sample Preparation: A sample solution of 1 mg/mL of Paroxetine Hydrochloride in Diluent.
2. UHPLC Method for Paroxetine and Related Compounds[2]
-
Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7-µm.
-
Mobile Phase A: 20.0 mM ammonium bicarbonate with 1.2% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% to 65% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 60 °C.
-
Detector: UV 295 nm.
-
Sample Preparation: Stock solution of paroxetine hydrochloride at 1 mg/mL in 50:50 methanol–water. A combined standard mixture of paroxetine at 200 μg/mL and related compounds at 0.2 μg/mL in 50:50 methanol–water.
3. Chiral Separation using Supercritical Fluid Chromatography (SFC)[3]
-
Column: Cellulose tris-(3-chloro-4-methylphenylcarbamate) stationary phase.
-
Mobile Phase: 70% CO2 and 30% methanol containing 20 mM ammonium acetate.
-
Analysis Time: 4.0 minutes.
-
Observation: The method was developed for the determination of both chiral and achiral impurities.
Visualizations
To better illustrate the experimental process and the logical comparison of column performance, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis of paroxetine impurities.
Caption: Logical comparison of different chromatography techniques for paroxetine analysis.
References
- 1. uspnf.com [uspnf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Benzyldefluoroparoxetine
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like N-Benzyldefluoroparoxetine is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this paroxetine derivative.
Regulatory Framework
The disposal of pharmaceutical and chemical waste is governed by stringent regulations to protect public health and the environment. In the United States, several federal agencies oversee these processes:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] Facilities that generate hazardous pharmaceutical waste are subject to specific management standards.[3][4]
-
Drug Enforcement Administration (DEA): The DEA provides guidelines for the disposal of controlled substances to prevent diversion.[2][4]
-
State and Local Regulations: Many states and local municipalities have their own regulations that may be more stringent than federal laws.[1][5]
It is imperative that all disposal activities comply with the regulations at all applicable levels.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its parent compound, paroxetine. Paroxetine is known to be harmful if swallowed, can cause serious eye damage, and is very toxic to aquatic life with long-lasting effects.[6] Therefore, a cautious approach must be taken.
Recommended Personal Protective Equipment (PPE) When Handling this compound:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust mask may be necessary for handling powders to avoid inhalation.[7] | To prevent inhalation of dust or aerosols. |
Spill Management
In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.
Minor Spill (Small Quantity):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
Major Spill (Large Quantity):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Restrict access to the spill area.
-
Provide information on the spilled material to emergency personnel.
Disposal Procedure for this compound
Given the aquatic toxicity of paroxetine, it is crucial to avoid disposing of this compound down the drain or in regular trash.[5][7] The recommended procedure is to treat it as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Include any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of potential leaks.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste manifest and pickup scheduling.
-
-
Professional Disposal:
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the proper disposal path for this compound.
References
Personal protective equipment for handling N-Benzyldefluoroparoxetine
Essential Safety and Handling Guide: N-Benzyldefluoroparoxetine
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on best practices for handling potent research chemicals and structurally similar compounds like Paroxetine. A thorough risk assessment should be conducted by researchers prior to handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion[1]. The following table summarizes the required PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Safety glasses with side shields[2] | Nitrile or latex gloves[3] | Lab coat | Not generally required |
| Weighing/Handling | Tightly fitting safety goggles[4] | Double-gloving with nitrile gloves recommended | Disposable gown over lab coat | Full-face respirator if exposure limits are exceeded[4] |
| Spill Cleanup | Chemical splash goggles or face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Self-contained breathing apparatus (SCBA) for major spills[3] |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[2].
-
Keep it away from incompatible materials such as strong oxidizing agents[3].
-
Access to the storage area should be restricted to authorized personnel.
2. Engineering Controls:
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure[5].
-
For potent compounds, facilities with single-pass air and cascading negative pressure differentials are recommended to prevent cross-contamination[5][6].
-
Ensure a safety shower and eyewash station are readily accessible[7].
3. Weighing and Aliquoting:
-
Perform these tasks in a containment system like a ventilated balance enclosure or a glove box.
-
Use dedicated, clean, and calibrated equipment.
-
Handle the compound gently to avoid generating dust[3].
4. Experimental Use:
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers closed when not in use.
-
Work in a well-ventilated area and avoid breathing vapors or mists[7].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste[8][9].
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed hazardous waste container[9].
-
Disposal Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of all chemical waste, following all local, state, and federal regulations[10]. Do not dispose of this compound down the drain or in regular trash[8].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Spill: For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department[3].
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. in.gov [in.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. escopharma.com [escopharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
